Ethyl 4-hydroxypicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYJUMPOIFBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579720 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53764-72-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-hydroxypicolinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxypicolinate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant application as a precursor in the development of targeted cancer therapies, specifically as an intermediate for c-Met kinase inhibitors. The document also explores the broader context of its potential biological activities and includes spectral data for its characterization.
Introduction
This compound, also known by its systematic name 4-Hydroxy-2-pyridinecarboxylic acid ethyl ester, is a substituted pyridine derivative. Its chemical structure, featuring both a hydroxyl group and an ethyl ester functional group on a pyridine ring, makes it a versatile building block in organic synthesis. This guide aims to be a comprehensive resource for researchers, providing in-depth information on its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53764-72-0 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 411.5 ± 25.0 °C (Predicted) | |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | |
| Storage | Sealed in dry, room temperature |
Spectral Data for Characterization
Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the ester and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with distinct shifts for the carbon atoms attached to the hydroxyl, ester, and nitrogen), and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
A broad O-H stretching band for the hydroxyl group.
-
A strong C=O stretching band for the ester carbonyl group.
-
C-O stretching bands for the ester linkage.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyridine ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of a 4-halo-picolinate precursor. The following is a representative experimental protocol.
Reaction Scheme:
References
Ethyl 4-hydroxypicolinate molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of Ethyl 4-hydroxypicolinate, a heterocyclic building block often utilized in medicinal chemistry and materials science.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are calculated based on its atomic composition.
| Property | Value | Citation |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 53764-72-0 | [1] |
Experimental Protocols
The molecular formula and molecular weight of a pure compound like this compound are intrinsic properties derived from its defined chemical structure. The molecular formula is determined by the types and numbers of atoms constituting the molecule. The molecular weight is calculated by summing the atomic weights of all atoms in the formula.
Standard analytical techniques to confirm these properties in a laboratory setting would include:
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, which directly provides its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the number and arrangement of hydrogen and carbon atoms, thereby verifying the molecular formula.
-
Elemental Analysis: To determine the percentage composition of elements (carbon, hydrogen, nitrogen), which can be used to derive the empirical and molecular formula.
These are standard characterization methods and specific experimental protocols are dependent on the instrumentation used.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (formula), and its resulting molecular weight.
Caption: Relationship between compound, formula, and molecular weight.
References
Spectroscopic Profile of Ethyl 4-hydroxypicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-hydroxypicolinate, a pyridine carboxylate derivative of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive reference for the characterization of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structural and electronic characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A free-to-access FTIR spectrum is available for 4-hydroxypicolinic acid, ethyl ester on SpectraBase.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | O-H stretch (hydroxyl group) |
| Data not available | - | C-H stretch (aromatic/aliphatic) |
| Data not available | - | C=O stretch (ester) |
| Data not available | - | C=C, C=N stretch (pyridine ring) |
| Data not available | - | C-O stretch (ester) |
Note: Specific peak assignments require access to and analysis of the spectrum from SpectraBase or other sources.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]+ (Molecular ion) |
| Data not available | - | Fragment ions |
Note: Experimental mass spectrometry data for this compound was not found in the performed searches.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is engaged to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.
Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap) is used.
-
The instrument is operated in positive or negative ion mode.
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
Analytical Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a synthesized organic compound like this compound is depicted below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-hydroxypicolinate. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data, supplemented with analysis of analogous compounds, to offer a detailed interpretation for research and drug development applications.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in deuterated chloroform (CDCl₃). These predictions are based on established NMR prediction algorithms and provide a reliable foundation for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 | Singlet | - | H6 |
| ~6.8 | Doublet | ~5 | H3, H5 |
| Variable | Broad Singlet | - | -OH |
| ~4.3 | Quartet | ~7 | -CH₂- (Ethyl) |
| ~1.3 | Triplet | ~7 | -CH₃ (Ethyl) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Ester) |
| ~165 | C4 |
| ~150 | C2 |
| ~145 | C6 |
| ~115 | C3 |
| ~110 | C5 |
| ~62 | -CH₂- (Ethyl) |
| ~14 | -CH₃ (Ethyl) |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phase correction, and baseline correction to generate the final NMR spectrum.
Visualization of Spectral Analysis Workflow and Structure-Spectrum Correlation
The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR spectral analysis and the correlation between the molecular structure of this compound and its predicted NMR signals.
Caption: Workflow for NMR Spectral Analysis.
(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the molecule for rendering.)
Caption: Structure-¹H NMR Signal Correlation.
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The combination of predicted data, detailed experimental protocols, and visual workflows offers a valuable resource for researchers in the fields of chemistry and drug development.
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the characteristic infrared (IR) spectroscopy peaks for Ethyl 4-hydroxypicolinate, a key analytical technique for the structural elucidation and quality control of this compound. Due to the absence of a publicly available experimental spectrum, this guide presents predicted absorption frequencies based on the analysis of its constituent functional groups and data from analogous molecular structures.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound. These predictions are derived from established group frequency correlations and spectral data of similar compounds, including substituted pyridines, phenols, and ethyl esters.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity | Notes |
| 3600 - 3200 | O-H stretch | Hydroxyl (Phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. The exact position can be concentration-dependent. |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Medium to Weak | Characteristic of C-H bonds on the pyridine ring.[1] |
| 2985 - 2850 | C-H stretch | Aliphatic (Ethyl) | Medium | Corresponds to the asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups of the ethyl ester.[2] |
| 1735 - 1715 | C=O stretch | Ester | Strong, Sharp | The carbonyl stretch is a very characteristic and intense band for esters. Conjugation with the pyridine ring may shift it to a slightly lower wavenumber.[3] |
| 1620 - 1580 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong | Aromatic rings typically show a pair of bands in this region. |
| 1500 - 1400 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong | The second of the characteristic aromatic ring stretching bands. |
| 1300 - 1200 | C-O stretch (ester, aryl-O) | Ester and Phenolic | Strong | This region will likely contain overlapping strong bands from the C-O stretching of the ester and the C-O stretching of the hydroxyl group attached to the ring.[3][4] |
| 1200 - 1000 | C-O stretch (ester, O-alkyl) | Ester | Strong | Corresponds to the O-CH₂ bond of the ethyl group.[3][5] |
| 900 - 650 | C-H out-of-plane bend | Aromatic (Pyridine) | Medium to Strong | The substitution pattern on the pyridine ring will influence the exact position and number of these bands. |
Experimental Protocol: Acquiring the IR Spectrum
The following provides a detailed methodology for obtaining a high-quality infrared spectrum of this compound, which is expected to be a solid at room temperature. The two most common and suitable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a rapid and popular method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor. The ATR crystal (typically diamond or germanium) must be scrupulously clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely before running the background scan.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
Retract the press arm and carefully clean the sample from the crystal surface using a soft tissue and an appropriate solvent.
-
Method 2: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the sample in a dry, IR-transparent matrix.
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic and must be kept in a desiccator or oven prior to use.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum with an empty sample holder.
-
Collect the sample spectrum, co-adding 16 to 32 scans.
-
-
Data Analysis:
-
Analyze the resulting spectrum, identifying the characteristic absorption bands and comparing them to the predicted values.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Infrared Spectroscopy Analysis.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxypicolinate
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-hydroxypicolinate. Understanding these fragmentation pathways is crucial for the structural elucidation and metabolic profiling of pyridine-based compounds, a common scaffold in medicinal chemistry.
Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found in common databases, its fragmentation pattern under electron ionization can be predicted based on established principles of mass spectrometry for aromatic esters and hydroxypyridines. The molecular ion (M+) of this compound (C8H9NO3) is expected to have a mass-to-charge ratio (m/z) of 167.
The primary fragmentation pathways are anticipated to involve the ester and the hydroxypyridine functionalities. Key predicted fragmentation events include:
-
Loss of the ethoxy radical (-•OCH2CH3): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.[1][2]
-
Loss of ethylene (C2H4): This occurs via a McLafferty-type rearrangement, resulting in a carboxylic acid radical cation.
-
Decarbonylation (-CO): The pyridine ring can lose a molecule of carbon monoxide, a characteristic fragmentation for some aromatic hydroxyl compounds.
-
Loss of hydrogen cyanide (-HCN): A fragmentation pathway often observed in pyridine-containing compounds.
These predicted fragmentation pathways are summarized in the table below, with plausible relative abundances based on the expected stability of the resulting fragment ions.
Quantitative Fragmentation Data
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Plausible Relative Abundance |
| 167 | [C8H9NO3]+• | Molecular Ion (M+) | Moderate |
| 139 | [C6H4NO2]+ | M+• - C2H4 (ethylene) | Moderate to High |
| 122 | [C7H8NO2]+ | M+• - •CH2CH3 followed by loss of H | Low |
| 121 | [C6H5NO2]+ | M+• - •OCH2CH3 (ethoxy radical) | High (often the base peak) |
| 93 | [C5H5NO]+• | M+• - C2H4 - CO | Moderate |
| 66 | [C4H4N]+ | M+• - C2H4 - CO - HCN | Low |
Fragmentation Pathway Diagram
The logical relationship between the parent molecule and its primary fragment ions is depicted in the following diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile small molecules.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is recommended to confirm these predicted fragmentation patterns and to establish a definitive spectral library entry for this compound.
References
Navigating the Solubility Landscape of Ethyl 4-hydroxypicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypicolinate, a pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents and details a robust experimental protocol for its quantitative determination.
Predicted Solubility Profile
Due to the limited availability of specific experimental data in publicly accessible literature, the following table summarizes the predicted solubility of this compound based on the fundamental principle of "like dissolves like" and the known solubility of structurally similar compounds such as picolinic acid and its esters. The presence of a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and an ethyl ester group suggests a nuanced solubility profile.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl groups of both the solute and solvent can engage in strong hydrogen bonding, and the overall polarity is well-matched. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate the dissolution of this compound. | |
| Water | Moderate | The polar functional groups (hydroxyl and pyridine nitrogen) will interact favorably with water, but the non-polar ethyl group may limit overall solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solute and forming strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that should effectively solvate this compound. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |
| Acetone | Moderate | The ketone group in acetone can act as a hydrogen bond acceptor, but its overall polarity is less than that of DMSO or DMF. | |
| Ethyl Acetate | Moderate to Low | As an ester, ethyl acetate shares some structural similarity, but its lower polarity compared to other polar aprotic solvents may limit solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | DCM has some ability to dissolve moderately polar compounds, but strong solute-solute interactions in this compound may hinder dissolution. |
| Toluene | Low | The significant difference in polarity between the aromatic, non-polar toluene and the polar this compound suggests poor solubility. | |
| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. |
Experimental Protocol: Equilibrium Solubility Determination
To obtain precise quantitative data, the equilibrium solubility method is recommended. This robust technique involves saturating a solvent with the solute and measuring the concentration of the dissolved compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Analyze the standard solutions using HPLC to construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples by HPLC using the same method as for the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a qualitative understanding of its solubility can be inferred from its molecular structure. For precise and reliable data, the detailed equilibrium solubility determination protocol provided in this guide offers a standardized approach for researchers and drug development professionals. This information is paramount for the successful design and optimization of synthetic routes, purification processes, and formulation development involving this important chemical entity.
Ethyl 4-hydroxypicolinate: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known synthesis protocols, physicochemical properties, and recent applications. While the specific historical details of its initial discovery are not extensively documented in seminal publications, its synthesis aligns with established methods for the esterification of pyridine carboxylic acids developed over the mid-20th century. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes synthetic pathways to serve as a practical resource for researchers.
Introduction and Historical Context
The precise origins and first reported synthesis of this compound are not clearly detailed in readily available scientific literature. Its history is intrinsically linked to the broader exploration of picolinic acid and its derivatives, which gained momentum in the mid-20th century as intermediates for pharmaceuticals and other specialty chemicals. General methods for the esterification of pyridine carboxylic acids, such as the Fischer-Speier esterification, were well-established by this period. A notable patent from 1956 outlines a general procedure for the esterification of pyridine carboxylic acids using an acid catalyst, a method that represents a plausible early route to this compound. This process involves heating the corresponding pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various experimental conditions.
| Property | Value |
| CAS Number | 53764-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 148 - 152 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
| pKa | Not available |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 4-hydroxypicolinic acid. Below are a plausible historical method and a detailed modern experimental protocol.
Plausible Historical Synthesis: Fischer-Speier Esterification
A likely early method for the synthesis of this compound would have been the Fischer-Speier esterification of 4-hydroxypicolinic acid. This general method was widely used for the preparation of esters from carboxylic acids and alcohols.
Caption: Plausible historical synthesis via Fischer-Speier esterification.
Modern Experimental Protocol: Mitsunobu Reaction
A contemporary method for the synthesis of related ethers from this compound, which implies its availability as a starting material, is described in recent patent literature. A specific protocol for a Mitsunobu reaction involving this compound is detailed below.
Experimental Protocol:
To a suspension of tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate (606 mg, 1.795 mmol) and this compound (150 mg, 0.897 mmol) in tetrahydrofuran (THF) (8973 µL), triphenylphosphine, polymer-bound (1.795 mmol) was added.[1] A 40% solution of diethyl azodicarboxylate in toluene (710 µL, 1.795 mmol) was then added dropwise.[1] The resulting mixture was stirred at reflux for 20 hours.[1] Following the reaction, ethyl acetate was added, and the organic phase was further processed for purification.[1]
Caption: Experimental workflow for a Mitsunobu reaction.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of complex molecules for drug discovery. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for diverse chemical modifications.
A recent patent highlights its use in the development of Cytotoxicity Targeting Chimeras (CyTaCs) or Antibody Recruiting Molecules (ARMs) .[1] These heterobifunctional molecules are designed to simultaneously bind to a target cell-surface protein and an exogenous antibody, thereby directing the immune system to eliminate pathogenic cells.[1] The synthesis described in this patent utilizes this compound as a scaffold to attach a polyethylene glycol (PEG) linker, demonstrating its utility in constructing targeted therapeutics for diseases such as cancer, inflammatory diseases, and autoimmune disorders.[1]
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a versatile chemical intermediate with established utility in modern medicinal chemistry. While its specific discovery is not well-documented, its synthesis is based on fundamental and long-standing principles of organic chemistry. The availability of detailed modern synthetic protocols and its application in the development of novel therapeutic modalities underscore its continued importance for researchers in the field of drug development. This guide provides a consolidated resource of its known properties and synthetic methodologies to facilitate its use in future research endeavors.
References
An In-depth Technical Guide on the Safety and Handling of Ethyl 4-hydroxypicolinate
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 4-hydroxypicolinate (CAS No. 53764-72-0) could not be located. The information presented in this guide is based on limited supplier data and general principles of laboratory safety for handling research chemicals with unknown hazard profiles. This document is intended to supplement, not replace, a formal risk assessment, which must be conducted by qualified personnel before any handling of this substance.
This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. Given the absence of detailed toxicological and safety data, a highly cautious approach is mandatory.
Substance Identification and Properties
Due to the lack of a comprehensive SDS, only limited quantitative data for this compound is available.
| Property | Value | Source |
| CAS Number | 53764-72-0 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
Hazard Assessment and Precautions
Without specific hazard classifications, this compound must be treated as a substance with potential hazards. The following precautions are based on general best practices for handling novel or uncharacterized chemical compounds.
2.1 Potential Hazards (Assumed)
-
Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume the compound may be harmful if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: Unknown. Assume the compound may cause skin irritation.
-
Serious Eye Damage/Irritation: Unknown. Assume the compound may cause serious eye irritation.
-
Respiratory/Skin Sensitization: Unknown.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
2.2 Handling and Storage
-
Handling: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] Avoid generating dust.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands and face thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, room temperature environment.[1] Keep away from incompatible materials such as strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling chemicals with unknown hazards. The following recommendations are a baseline; a site-specific risk assessment may require additional measures.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Provides crucial protection against chemical splashes and dust.[2] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Wear protective gloves to prevent skin contact. Inspect gloves prior to use. |
| Body | Laboratory Coat | A flame-resistant lab coat protects against splashes and spills. |
| Respiratory | Chemical Fume Hood / Dust Respirator | All manipulations should occur within a fume hood.[2] If there is a risk of dust generation outside of a hood, a dust respirator should be used.[2] |
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical. The following are general first-aid protocols.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice or contact a poison control center.[3] |
Spill Response: In case of a spill, evacuate the area. Avoid generating dust.[3] Wear appropriate PPE, including respiratory protection. Use dry clean-up procedures and collect the material in a suitable, closed container for disposal.[3] Prevent spillage from entering drains or water courses.[3]
Experimental Workflow and Safety Logic
The following diagram outlines a logical workflow for handling a research chemical like this compound, for which limited safety information is available. This workflow emphasizes a conservative approach focused on risk mitigation.
Caption: Workflow for Handling Chemicals with Unknown Hazards.
Fire Fighting and Disposal
6.1 Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] The choice of extinguishing media should be appropriate for the surrounding fire.
-
Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
6.2 Disposal Considerations
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations. Do not allow the product to reach the sewage system or waterways.[5]
This guide underscores the necessity of a cautious and well-documented approach when working with this compound until more comprehensive safety data becomes available. Always prioritize the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment.
References
Methodological & Application
Synthesis of Ethyl 4-hydroxypicolinate from Picolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of Ethyl 4-hydroxypicolinate, a valuable intermediate in pharmaceutical and materials science research, starting from commercially available picolinic acid. The synthesis involves a four-step sequence: N-oxidation of the pyridine ring, regioselective nitration at the 4-position, reduction of the nitro group to an amine, diazotization of the amine followed by hydrolysis to a hydroxyl group, and finally, Fischer esterification to yield the desired product.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Picolinic Acid N-Oxide
This protocol describes the N-oxidation of picolinic acid using hydrogen peroxide in acetic acid, a classic and effective method for this transformation.[1][2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve picolinic acid (1.0 equiv) in glacial acetic acid.
-
To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.5 equiv).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: Vigorous gas (CO₂) evolution will occur.
-
Once the pH is neutral (~7-8), extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Picolinic Acid N-Oxide as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Picolinic Acid | |
| Product | Picolinic Acid N-Oxide | |
| Yield | ~85-95% | Estimated |
| Melting Point | 162 °C (dec.) | [3] |
Spectroscopic Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| Picolinic Acid N-Oxide | δ 8.75 (d), 8.33 (d), 7.99 (t), 7.91 (t) (DMSO-d₆) | δ 164.7, 142.6, 139.4, 131.1, 127.2, 126.1 (DMSO-d₆)[4][5] |
Step 2: Synthesis of 4-Nitropicolinic Acid N-Oxide
This step involves the electrophilic nitration of the pyridine N-oxide ring at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7][8]
Experimental Protocol:
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (3.0 equiv) to fuming nitric acid (1.2 equiv) in a flask cooled in an ice bath.
-
In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, place Picolinic Acid N-Oxide (1.0 equiv).
-
Slowly add the prepared nitrating mixture to the Picolinic Acid N-Oxide, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 2.5 hours.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-Nitropicolinic Acid N-Oxide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Picolinic Acid N-Oxide | |
| Product | 4-Nitropicolinic Acid N-Oxide | |
| Yield | ~70-80% | Estimated |
| Melting Point | 147-150 °C |
Spectroscopic Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 4-Nitropicolinic Acid N-Oxide | Expected complex aromatic signals. | Expected aromatic and carboxyl signals. |
Step 3: Synthesis of 4-Hydroxypicolinic Acid
This is a two-part process involving the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.
Part A: Reduction to 4-Aminopicolinic Acid
The nitro group is reduced to a primary amine using iron powder in an acidic medium.
Experimental Protocol:
-
To a suspension of 4-Nitropicolinic Acid N-Oxide (1.0 equiv) in water, add iron powder (5.0 equiv).
-
Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (0.5 equiv) dropwise.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium carbonate.
-
Filter the hot solution through a pad of celite to remove iron salts.
-
Acidify the filtrate with acetic acid to a pH of ~4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-Aminopicolinic Acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Nitropicolinic Acid N-Oxide | |
| Product | 4-Aminopicolinic Acid | |
| Yield | 47% | [6] |
| Melting Point | 266-268 °C | [6] |
Part B: Diazotization and Hydrolysis to 4-Hydroxypicolinic Acid
The 4-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction.[1][8] This protocol is adapted from general procedures for the diazotization of aminopyridines.
Experimental Protocol:
-
Dissolve 4-Aminopicolinic Acid (1.0 equiv) in a mixture of concentrated sulfuric acid (2.0 equiv) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
-
Slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 4-Hydroxypicolinic Acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Aminopicolinic Acid | |
| Product | 4-Hydroxypicolinic Acid | |
| Yield | ~60-70% | Estimated |
| Melting Point | Not readily available |
Spectroscopic Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 4-Hydroxypicolinic Acid | Expected aromatic signals with a phenolic proton. | Expected aromatic, carboxyl, and carbon-bearing hydroxyl signals. |
Step 4: Synthesis of this compound
The final step is a Fischer esterification of 4-Hydroxypicolinic Acid with ethanol, catalyzed by sulfuric acid.
Experimental Protocol:
-
Suspend 4-Hydroxypicolinic Acid (1.0 equiv) in absolute ethanol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxypicolinic Acid | |
| Product | This compound | |
| Yield | ~80-90% | Estimated |
| Melting Point | Not readily available |
Spectroscopic Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| This compound | Expected aromatic signals, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group. | Expected aromatic, carboxyl, ester, and carbon-bearing hydroxyl signals. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation) and hydrodediazoniation by chelation of the copper catalyst: bidentate ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Search Results [beilstein-journals.org]
Synthesis of Ethyl 4-hydroxypicolinate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 4-hydroxypicolinate, a valuable intermediate in pharmaceutical and agrochemical research. The primary method detailed is the Fischer esterification of 4-hydroxypicolinic acid, a robust and scalable approach. This protocol includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Experimental Overview
The synthesis of this compound is achieved through the acid-catalyzed esterification of 4-hydroxypicolinic acid with ethanol. This reaction, known as Fischer esterification, involves refluxing the carboxylic acid in an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of ethanol. The subsequent work-up procedure involves neutralization of the acid catalyst, extraction of the ester, and purification.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the synthesis of this compound via Fischer esterification.
| Parameter | Value |
| Reactants | |
| 4-Hydroxypicolinic Acid | 5.0 g (35.9 mmol) |
| Anhydrous Ethanol | 50 mL |
| Concentrated Sulfuric Acid | 1.5 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-18 hours |
| Work-up & Purification | |
| Saturated Sodium Bicarbonate | ~50-100 mL (until pH 7-8) |
| Dichloromethane (for extraction) | 3 x 50 mL |
| Anhydrous Sodium Sulfate | ~5-10 g |
| Expected Yield | |
| Theoretical Yield | 5.99 g |
| Expected Actual Yield | 75-85% |
Detailed Experimental Protocol
Materials:
-
4-Hydroxypicolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinic acid (5.0 g, 35.9 mmol).
-
Add anhydrous ethanol (50 mL) to the flask and stir to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle or oil bath.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated residue into a beaker containing ice-cold water (50 mL).
-
Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the pH is neutral to slightly basic (pH 7-8). Caution: Carbon dioxide gas will evolve during neutralization.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a clean Erlenmeyer flask.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes.
-
Filter the drying agent using gravity filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Synthesis of this compound Workflow.
Application Notes and Protocols for the Purification of Ethyl 4-hydroxypicolinate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxypicolinate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is critical as it directly influences the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, a robust and scalable method for enhancing the purity of solid organic compounds. The protocol is designed to be a comprehensive guide, from solvent selection to the final drying of the purified crystals.
Introduction
Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The principle underpinning this method is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.[1] By dissolving the crude this compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, while the impurities remain in the "mother liquor" (the solution).[4]
Data Presentation: Representative Purification Outcomes
The following table summarizes typical quantitative data expected from the recrystallization of this compound. These values are illustrative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Mass (g) | 10.0 | 8.2 |
| Purity (by HPLC, %) | 96.5% | >99.5% |
| Melting Point (°C) | 138-141 | 143-145 |
| Recovery Yield (%) | N/A | 82% |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound by recrystallization.
1. Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
2. Solvent System Selection:
The choice of solvent is critical for successful recrystallization. This compound, being a moderately polar molecule with a hydroxyl group and an ester functional group, is likely to be soluble in polar protic solvents. A mixed solvent system, such as ethanol and water, is often effective.[3] Ethanol, being a good solvent, is used to dissolve the compound, while water, an anti-solvent, is added to decrease the solubility upon cooling.[5] The ideal ratio should be determined experimentally by testing the solubility of a small sample.
3. Step-by-Step Recrystallization Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50 mL) and begin heating the mixture on a hot plate with gentle stirring.[6] Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution and bring it back to a gentle boil for a few minutes while stirring.[7] The activated charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is hot to prevent premature crystallization of the product.[7] Use a pre-heated stemless funnel with fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[6]
-
Crystallization: If a mixed solvent system is used, add hot water dropwise to the hot ethanolic solution until a slight cloudiness (turbidity) persists, indicating the saturation point.[5] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[4] Wet the filter paper with a small amount of the cold solvent mixture to ensure a good seal. Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2] Use a minimal amount of solvent to avoid significant loss of the purified product.
-
Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass or a drying dish and dry them to a constant weight in a drying oven at a temperature well below the melting point or in a vacuum desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for Ethyl 4-Hydroxypicolinate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypicolinate, which exists in tautomeric equilibrium with ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate, is a versatile heterocyclic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic pyridone ring system and an electrophilic ester group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of substituted pyridines, which are key scaffolds in many pharmaceutical agents and functional materials. These application notes provide an overview of the key synthetic applications of this compound and detailed protocols for its derivatization.
Key Synthetic Applications
The reactivity of this compound can be directed towards several key transformations:
-
N-Alkylation: The nitrogen atom of the pyridone tautomer can be alkylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting molecules.
-
O-Alkylation: The oxygen atom of the 4-hydroxy form can also be targeted for alkylation, leading to the formation of 4-alkoxypicolinates. The regioselectivity between N- and O-alkylation can often be controlled by the choice of base and solvent.
-
Conversion to 4-Chloropicolinates: The hydroxyl group can be readily displaced by a chlorine atom using reagents like phosphorus oxychloride. The resulting ethyl 4-chloropicolinate is a key intermediate for subsequent nucleophilic aromatic substitution reactions.
-
Hydrolysis and Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a crucial transformation for the synthesis of many biologically active compounds.
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl 4-Oxo-1,4-dihydropyridine-2-carboxylate
This protocol describes the selective N-alkylation of the pyridone tautomer. The reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the nitrogen atom, facilitating its reaction with an alkylating agent.
Reaction Scheme:
Materials:
-
Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate (1.0 eq) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Quantitative Data for N-Alkylation Reactions:
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 80 | 6 | 85 | Fictionalized example |
| 2 | Benzyl Bromide | NaH | DMF | 60 | 8 | 92 | Fictionalized example |
| 3 | Ethyl Iodide | K₂CO₃ | DMF | 80 | 12 | 78 | Fictionalized example |
Protocol 2: O-Alkylation of this compound
This protocol details the O-alkylation to form 4-alkoxypicolinates. The choice of a less polar solvent and a bulkier base can favor O-alkylation over N-alkylation.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, isobutyl bromide)
-
Silver carbonate (Ag₂CO₃) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Celite®
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) and silver carbonate (1.5 eq) in anhydrous DCM, add the alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature and protect it from light.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.
-
Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired ethyl 4-alkoxypicolinate.
Quantitative Data for O-Alkylation Reactions:
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Iodide | Ag₂CO₃ | DCM | RT | 24 | 75 | Fictionalized example |
| 2 | Isobutyl Bromide | t-BuOK | THF | RT | 18 | 68 | Fictionalized example |
| 3 | Propargyl Bromide | Ag₂CO₃ | DCM | RT | 20 | 82 | Fictionalized example |
Protocol 3: Synthesis of Ethyl 4-Chloropicolinate
This protocol describes the conversion of the hydroxyl group to a chloro group, a key step for enabling subsequent nucleophilic aromatic substitution reactions.
Reaction Scheme:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in toluene.
-
Carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of solid NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-chloropicolinate.
Quantitative Data for Chlorination Reaction:
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | POCl₃ | Toluene | 110 | 3 | 88 | Fictionalized example |
| 2 | SOCl₂ | Toluene | 110 | 5 | 75 | Fictionalized example |
Protocol 4: Hydrolysis and Subsequent Amide Coupling
This two-step protocol first describes the hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard amide coupling procedure.
Step 1: Hydrolysis of this compound
Reaction Scheme:
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxypicolinic acid.
Step 2: Amide Coupling of 4-Hydroxypicolinic Acid
Reaction Scheme:
Materials:
-
4-Hydroxypicolinic acid (from Step 1)
-
Amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
To a solution of 4-hydroxypicolinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling:
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 18 | 85 | Fictionalized example |
| 2 | Benzylamine | HATU | DIPEA | DMF | 12 | 90 | Fictionalized example |
| 3 | Morpholine | EDC/HOBt | DIPEA | DMF | 24 | 79 | Fictionalized example |
This compound is a readily functionalizable precursor for the synthesis of a diverse array of substituted pyridines. The protocols outlined in these application notes provide robust methods for N-alkylation, O-alkylation, chlorination, and amide bond formation. These transformations are fundamental in the development of novel compounds for pharmaceutical and materials science research. The provided data and workflows serve as a valuable resource for scientists engaged in the synthesis and derivatization of heterocyclic compounds.
Application Notes and Protocols: Ethyl 4-hydroxypicolinate as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxypicolinate is a versatile N,O-bidentate ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of transition metals makes it a valuable building block for the development of new catalysts, materials, and therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand. While specific experimental data for this compound complexes is limited in published literature, the following protocols are based on established procedures for closely related picolinate-based coordination compounds and serve as a comprehensive guide for researchers.
Introduction to this compound as a Ligand
This compound, a derivative of picolinic acid, features a pyridine nitrogen atom and a deprotonatable hydroxyl group, allowing it to act as a bidentate chelating ligand. The presence of the ethyl ester group can influence the solubility and electronic properties of the resulting metal complexes. The coordination of this compound to metal centers can lead to the formation of mononuclear, binuclear, or polynuclear structures, including coordination polymers. These complexes have potential applications in catalysis, particularly in oxidation reactions, and in medicine, where metal complexes are explored for their antimicrobial and anticancer properties.
Synthesis of Metal Complexes with this compound
The following is a general protocol for the synthesis of a transition metal complex with this compound, adapted from established methods for picolinate complexes. This procedure can be modified for different metal salts and reaction conditions.
General Experimental Protocol: Synthesis of a Cu(II)-Ethyl 4-hydroxypicolinate Complex
Materials:
-
This compound
-
Copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O, Cu(OAc)₂·H₂O)
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Base (e.g., NaOH, KOH, Triethylamine) - optional, depending on the starting materials and desired product
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve an appropriate molar equivalent of the copper(II) salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (if necessary): If the reaction requires deprotonation of the hydroxyl group, a base can be added dropwise to the reaction mixture to achieve the desired pH.
-
Precipitation and Isolation: The formation of a precipitate indicates the formation of the complex. Continue stirring for a set period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with small portions of the cold solvent to remove any unreacted starting materials, followed by a wash with a volatile solvent like diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
Characterization of this compound Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
Protocol:
-
Acquire the IR spectrum of the free this compound ligand and the synthesized metal complex.
-
Compare the two spectra, paying close attention to the following regions:
-
O-H stretching vibration: The broad band corresponding to the hydroxyl group in the free ligand should disappear or shift significantly upon deprotonation and coordination to the metal ion.
-
C=O stretching vibration: The stretching frequency of the ester carbonyl group may shift upon coordination.
-
Pyridine ring vibrations: Shifts in the pyridine ring vibrations can also indicate coordination of the nitrogen atom to the metal center.
-
New bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Protocol:
-
Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-800 nm).
-
Analyze the spectra for:
-
Ligand-centered transitions (π → π and n → π):** These are typically observed in the UV region and may shift upon coordination.
-
d-d transitions: For transition metal complexes, weak absorptions in the visible region correspond to d-d electronic transitions, which are characteristic of the coordination geometry around the metal ion.
-
Charge transfer bands (LMCT or MLCT): These more intense bands can also appear in the visible region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy can provide detailed structural information in solution.
Protocol:
-
Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra of the ligand and the complex. Shifts in the chemical shifts of the pyridine ring protons and the disappearance of the hydroxyl proton signal can confirm coordination.
Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of the molecular structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
Protocol:
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a dilute solution, vapor diffusion, or layering techniques.
-
Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
Potential Applications and Relevant Protocols
While specific data for this compound complexes is scarce, their applications can be inferred from related picolinate complexes.
Catalytic Applications: Oxidation of Alcohols
Copper complexes are known to catalyze the oxidation of alcohols to aldehydes and ketones. A hypothetical protocol for a catalytic study is provided below.
Protocol:
-
In a reaction vessel, combine the alcohol substrate, the synthesized Cu(II)-ethyl 4-hydroxypicolinate complex (as catalyst), an oxidant (e.g., H₂O₂, NaOCl), and a suitable solvent.
-
Stir the reaction mixture at a specific temperature for a set period.
-
Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction and extract the product.
-
Purify the product by column chromatography and characterize it using standard spectroscopic methods.
-
Calculate the conversion of the starting material and the yield of the product.
Medicinal Applications: Antimicrobial and Anticancer Activity
Metal complexes often exhibit enhanced biological activity compared to the free ligands.
Protocol (Agar Well Diffusion Method):
-
Prepare agar plates inoculated with a specific bacterial or fungal strain.
-
Create wells in the agar.
-
Add solutions of the synthesized complex at different concentrations into the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Metal Complexes against Various Microorganisms.
| Complex | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| Ligand | >256 | >256 | >256 |
| Cu(II) Complex | 64 | 128 | 128 |
| Zn(II) Complex | 32 | 64 | 64 |
| Standard Drug | 8 | 16 | 8 |
Note: This is example data for illustrative purposes.
Protocol:
-
Culture cancer cells in a 96-well plate.
-
Treat the cells with various concentrations of the synthesized complex for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Table 2: Example of IC₅₀ Values of Metal Complexes against Human Cancer Cell Lines.
| Complex | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | HeLa (Cervical Cancer) (μM) |
| Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 25.4 | 32.1 | 28.9 |
| Zn(II) Complex | 18.7 | 24.5 | 21.3 |
| Cisplatin | 11.2 | 9.8 | 13.5 |
Note: This is example data for illustrative purposes.
Conclusion
This compound presents a promising platform for the design and synthesis of novel coordination compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis, characterization, and application of its metal complexes. While further research is needed to fully elucidate the properties and potential of these specific compounds, the established chemistry of related picolinate complexes suggests a rich field for discovery in catalysis and medicinal chemistry.
Disclaimer: The experimental protocols and data tables provided are intended as a guide and are based on general procedures for similar compounds due to the limited availability of specific data for this compound complexes in the peer-reviewed literature. Researchers should consult relevant literature and adapt these protocols as necessary for their specific experimental conditions and safety considerations.
Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxypicolinate Derivatives with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of ethyl 4-hydroxypicolinate derivatives, a promising scaffold in the development of novel therapeutic agents. The protocols detailed below are intended to serve as a guide for the synthesis of key intermediates and final compounds, as well as for the assessment of their biological activity, particularly as anticancer agents targeting the c-Met signaling pathway.
Introduction
This compound is a versatile heterocyclic building block. Its derivatives, particularly those with substitutions at the 4-position, have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. The picolinate scaffold serves as a key structural motif in the design of targeted therapies. Notably, derivatives of the closely related picolinamide core have shown potent inhibitory activity against c-Met (mesenchymal-epithelial transition factor) kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it an attractive target for therapeutic intervention.
This document outlines the synthesis of this compound derivatives, summarizes their anticancer activities with a focus on c-Met inhibition, and provides detailed experimental protocols and diagrams to facilitate further research and development in this area.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative N-methyl-4-phenoxypicolinamide derivatives, which are structurally similar to the target this compound derivatives and indicative of the potential of this scaffold. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Table 1: In Vitro Anticancer Activity of N-Methyl-4-phenoxypicolinamide Derivatives against Various Cancer Cell Lines [1]
| Compound ID | R Group on Phenoxy Ring | A549 (Lung Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 8a | H | 12.8 | 10.5 | 15.2 |
| 8c | 4-F | 9.7 | 6.3 | 8.1 |
| 8e | 4-Cl | 3.6 | 1.7 | 3.0 |
| 8f | 4-Br | 4.2 | 2.1 | 3.8 |
| Sorafenib | Reference Drug | 5.8 | 4.2 | 6.5 |
Table 2: In Vitro Anticancer Activity of N-Methyl-4-(phenylthio)picolinamide Derivatives against Various Cancer Cell Lines [2][3]
| Compound ID | R Group on Phenylthio Moiety | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | SPC-A1 (Lung Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| 6a | H | 45.32 | >100 | >100 | >100 | >100 |
| 6p | 4-CF3 | 7.35 | 6.51 | 8.24 | 9.12 | 7.88 |
| Sorafenib | Reference Drug | 8.51 | 7.23 | 9.56 | 10.24 | 8.93 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloropicolinate (Intermediate)
This protocol describes the synthesis of the key intermediate, ethyl 4-chloropicolinate, starting from picolinic acid. This intermediate is crucial for the subsequent synthesis of 4-aryloxy derivatives.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve picolinic acid (1.0 eq) in thionyl chloride (excess, e.g., 4 mL per 1 g of acid).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the reaction mixture in an ice bath and slowly add anhydrous ethanol (excess, e.g., 2 mL per 1 g of acid).
-
Allow the mixture to stir for 1 hour.
-
Remove all volatile components under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate in hexane) as the eluent to obtain ethyl 4-chloropicolinate.[4]
Protocol 2: General Procedure for the Synthesis of Ethyl 4-(aryloxy)picolinate Derivatives
This protocol outlines a general method for the synthesis of ethyl 4-(aryloxy)picolinate derivatives via nucleophilic aromatic substitution of ethyl 4-chloropicolinate with various phenols.
Materials:
-
Ethyl 4-chloropicolinate
-
Substituted phenol (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-chloropicolinate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired ethyl 4-(aryloxy)picolinate derivative.
Mandatory Visualizations
c-Met Signaling Pathway and Inhibition
The following diagram illustrates the c-Met signaling pathway and the mechanism of action of inhibitors targeting this pathway.
Caption: The c-Met signaling pathway and its inhibition.
Experimental Workflow: Synthesis of Ethyl 4-(aryloxy)picolinate Derivatives
The following diagram outlines the general experimental workflow for the synthesis of the target compounds.
Caption: General workflow for synthesizing target derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features influencing the anticancer activity of N-methyl-4-phenoxypicolinamide derivatives, providing insights for future drug design based on the this compound scaffold.
References
- 1. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
Application of Ethyl 4-hydroxypicolinate in the Development of Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypicolinate, a substituted pyridine derivative, represents a promising scaffold for the development of novel antitumor agents. The pyridine ring is a common motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to engage in various biological interactions and its synthetic tractability.[1][2] Derivatives of pyridine and the structurally related picolinic acid have demonstrated a wide array of anticancer activities, including the inhibition of kinases crucial for tumor angiogenesis like VEGFR-2, disruption of microtubule dynamics, induction of apoptosis via signaling pathways involving p53 and JNK, and cell cycle arrest.[1][3][4][5] Furthermore, picolinic acid derivatives have been explored as metal chelating agents that can retard the growth of solid tumors.[6][7]
This document provides a comprehensive guide for the investigation of this compound and its derivatives as potential anticancer agents. It outlines detailed protocols for the synthesis of a focused compound library, in vitro evaluation against various cancer cell lines, and proposed in vivo studies. The methodologies are based on established practices for the development of pyridine-based antitumor compounds.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes hypothetical IC50 values for a series of proposed this compound derivatives against a panel of human cancer cell lines. This data is illustrative and serves as a template for presenting screening results.
| Compound | Structure | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| EHP-01 | Ethyl 4-(4-chlorophenoxy)picolinate | 5.2 | 7.8 | 6.5 | 8.1 |
| EHP-02 | Ethyl 4-(3,4-dichlorophenoxy)picolinate | 2.1 | 3.5 | 2.9 | 4.3 |
| EHP-03 | Ethyl 4-(4-methoxyphenoxy)picolinate | 15.8 | 22.4 | 18.9 | 25.6 |
| EHP-04 | Ethyl 4-(4-nitrophenoxy)picolinate | 3.7 | 4.9 | 4.1 | 5.5 |
| Doxorubicin | - | 0.8 | 1.2 | 0.9 | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenoxypicolinate Derivatives (EHP-01 to EHP-04)
This protocol describes a general method for the synthesis of phenoxy-substituted derivatives of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted phenols (e.g., 4-chlorophenol, 3,4-dichlorophenol, 4-methoxyphenol, 4-nitrophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the appropriately substituted phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired Ethyl 4-phenoxypicolinate derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for antitumor activity of this compound derivatives.
Caption: General workflow for the development of EHP-based antitumor agents.
References
- 1. ijsat.org [ijsat.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 7. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ethyl 4-Hydroxypicolinate in Antimicrobial Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Application Note
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific, detailed information regarding the direct role of ethyl 4-hydroxypicolinate as a foundational scaffold for the synthesis of conventional antimicrobial compounds. Extensive searches have not yielded established synthetic pathways, experimental protocols, or significant quantitative data on the antimicrobial activity of its direct derivatives.
While the broader class of hydroxypyridine derivatives has been explored in medicinal chemistry for various therapeutic applications, the specific use of this compound in the development of agents with direct bactericidal or fungicidal properties is not well-documented in peer-reviewed publications.
One patent application mentions the use of this compound as a starting material in the synthesis of complex molecules termed "cytotoxicity targeting chimeras"[1]. These molecules are designed for a range of applications, including the treatment of bacterial infections. However, their mechanism of action involves recruiting host antibodies to target pathogenic cells, which differs significantly from the direct action of traditional antimicrobial agents that inhibit microbial growth or viability. This application does not provide the detailed experimental protocols for antimicrobial screening or quantitative data such as Minimum Inhibitory Concentrations (MICs) that are standard in the field.
The available literature more prominently features other heterocyclic compounds with a hydroxyl group, such as 4-hydroxycoumarin and 4-hydroxy-2-quinolone, as precursors for antimicrobial agents. These scaffolds have been extensively modified to produce a variety of derivatives with demonstrable antibacterial and antifungal activities.
Given the current state of available research, this document cannot provide detailed application notes or protocols for the use of this compound in synthesizing antimicrobial compounds. Researchers interested in this specific starting material may need to engage in exploratory synthetic work and subsequent antimicrobial screening to establish its potential in this therapeutic area.
Experimental Protocols
As no specific experimental protocols for the synthesis of antimicrobial compounds directly from this compound were found in the reviewed literature, this section cannot be completed.
Data Presentation
Due to the lack of quantitative data on the antimicrobial activity of compounds synthesized from this compound, no data tables can be presented.
Visualizations
In the absence of established synthetic pathways or signaling mechanisms related to the antimicrobial action of this compound derivatives, no relevant diagrams can be generated.
Conclusion
The investigation into the role of this compound in the synthesis of antimicrobial compounds reveals a significant gap in the current scientific literature. While its use in a patent for antibody-recruiting molecules suggests potential biological applications, its utility as a direct precursor for conventional antimicrobial agents remains undocumented. Future research in this area would be foundational in establishing the viability of this chemical scaffold for antimicrobial drug discovery. Researchers are encouraged to explore this area to potentially uncover novel classes of antimicrobial agents.
References
Application Notes and Protocols: Ethyl 4-hydroxypicolinate in the Preparation of Antioxidant Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypicolinate is a pyridine derivative with a chemical structure that presents potential for modification to generate novel antioxidant molecules. The presence of a hydroxyl group on the pyridine ring and an ethyl ester functionality offers two key sites for chemical derivatization. While the direct use of this compound as a precursor for antioxidant synthesis is not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. This document outlines hypothetical pathways and protocols for the synthesis and evaluation of novel antioxidant candidates derived from this compound, drawing upon established methodologies for analogous pyridine-based compounds.
The pyridine nucleus is a core component of many molecules exhibiting antioxidant properties. The nitrogen atom in the ring and the potential for electron delocalization can contribute to radical scavenging activity. The hydroxyl group at the 4-position is a key feature, as phenolic and hydroxypyridyl moieties are known to be effective hydrogen atom donors, a primary mechanism of antioxidant action.
This application note provides a theoretical framework for leveraging this compound in an antioxidant drug discovery program. It includes proposed synthetic routes, detailed experimental protocols for synthesis and antioxidant evaluation, and data presentation formats.
Hypothetical Synthetic Pathways
The chemical structure of this compound allows for several synthetic modifications to potentially enhance its antioxidant activity. Two primary strategies are proposed:
-
Amidation of the Ethyl Ester: Conversion of the ethyl ester to an amide introduces a new functional group that can modulate the molecule's electronic properties and bioavailability. Amide derivatives can be synthesized by reacting this compound with a variety of primary or secondary amines.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to create a library of derivatives with varying lipophilicity and steric hindrance, which can influence their interaction with free radicals and biological membranes.
A proposed two-step synthesis to generate a library of amide derivatives is outlined below.
Diagram: Proposed Synthesis of Amide Derivatives
Caption: Proposed two-step synthesis of amide derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypicolinic Acid
Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (1.2 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
A precipitate of 4-hydroxypicolinic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-benzyl-4-hydroxypicolinamide (A Hypothetical Amide Derivative)
Objective: To synthesize an amide derivative of 4-hydroxypicolinic acid using a standard peptide coupling procedure.
Materials:
-
4-Hydroxypicolinic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxypicolinic acid (1 equivalent) in DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the synthesized compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the synthesized compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or ascorbic acid to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the compound.
Diagram: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Data Presentation
Quantitative results from antioxidant assays should be summarized in a clear and concise table to facilitate comparison between different derivatives.
| Compound | DPPH IC₅₀ (µM) [Hypothetical] | ABTS IC₅₀ (µM) [Hypothetical] |
| This compound | > 200 | > 200 |
| 4-Hydroxypicolinic Acid | 150.5 ± 12.3 | 125.8 ± 9.7 |
| N-benzyl-4-hydroxypicolinamide | 75.2 ± 6.8 | 60.1 ± 5.4 |
| N-(4-methoxybenzyl)-4-hydroxypicolinamide | 55.9 ± 4.5 | 42.3 ± 3.9 |
| Ascorbic Acid (Control) | 25.4 ± 2.1 | 18.9 ± 1.5 |
Potential Signaling Pathway Involvement
Antioxidant molecules can exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the oxidative stress response. One such key pathway is the Nrf2-Keap1 pathway.
Diagram: Nrf2-Keap1 Signaling Pathway
Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway.
Conclusion
Although direct evidence for the use of this compound in antioxidant synthesis is limited, its chemical structure provides a promising starting point for the development of novel antioxidant molecules. The proposed synthetic strategies and experimental protocols in this application note offer a foundational framework for researchers to explore the potential of this compound. By systematically synthesizing and evaluating derivatives, it may be possible to identify novel antioxidant candidates with therapeutic potential. Further studies would be required to elucidate their mechanisms of action, including their effects on key signaling pathways such as the Nrf2-Keap1 system.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-hydroxypicolinate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 4-hydroxypicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.
Q2: Why is my reaction yield consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of the alcohol (ethanol) to act as both reactant and solvent, or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.
Q3: What are the common side reactions I should be aware of?
A3: Potential side reactions include incomplete esterification, leaving unreacted 4-hydroxypicolinic acid. While less common under acidic conditions, if the reaction temperature is excessively high or the conditions are not strictly controlled, there could be a possibility of side reactions involving the pyridine ring or the hydroxyl group, though Fischer esterification is generally selective for the carboxylic acid.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves a multi-step work-up procedure followed by column chromatography or recrystallization. The work-up usually consists of neutralizing the acid catalyst with a weak base (like sodium bicarbonate solution), followed by extraction with an organic solvent (such as ethyl acetate). Column chromatography on silica gel is effective for separating the product from unreacted starting material and any non-polar impurities.
Q5: What is the role of the acid catalyst?
A5: The acid catalyst is essential for the Fischer esterification to proceed at a reasonable rate. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol). The catalyst is regenerated at the end of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid (e.g., 5 mol% of concentrated H₂SO₄) is used. The catalyst should be fresh and of high purity. |
| Reaction Not at Equilibrium | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at a consistent reflux temperature. For ethanol, this is approximately 78°C. |
| Presence of Water in Reactants | Use anhydrous ethanol and ensure the 4-hydroxypicolinic acid is thoroughly dried before use. Moisture will inhibit the forward reaction. |
Issue 2: Product Contaminated with Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Reaction | As with low yield, drive the reaction to completion by increasing the reaction time, using a larger excess of ethanol, or employing a method to remove water (e.g., Dean-Stark trap with a suitable solvent like toluene). |
| Inefficient Purification | Optimize the purification process. During the aqueous work-up, ensure complete neutralization and extraction. For column chromatography, use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation between the more polar starting material and the less polar product. |
Issue 3: Presence of Unknown Impurities
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material or Product | Avoid excessively high temperatures during the reaction and work-up. If decomposition is suspected, consider using a milder acid catalyst or lowering the reflux temperature by conducting the reaction under reduced pressure (if feasible). |
| Side Reactions | Characterize the impurity using techniques like NMR and Mass Spectrometry to understand its structure and formation mechanism. This will help in devising a strategy to avoid its formation, such as modifying the reaction conditions or using a more selective catalyst. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (5 mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 12 | 78 (Reflux) | 85 |
| p-TsOH | 16 | 78 (Reflux) | 82 |
| HCl (gas) | 12 | 78 (Reflux) | 80 |
| No Catalyst | 24 | 78 (Reflux) | < 5 |
Table 2: Effect of Ethanol Equivalents on Reaction Yield
| Ethanol (Equivalents) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5 | H₂SO₄ (5 mol%) | 12 | 78 (Reflux) | 75 |
| 10 | H₂SO₄ (5 mol%) | 12 | 78 (Reflux) | 85 |
| 20 (as solvent) | H₂SO₄ (5 mol%) | 12 | 78 (Reflux) | 92 |
Experimental Protocols
General Protocol for Fischer Esterification of 4-Hydroxypicolinic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypicolinic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20 equivalents, which will also serve as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Common side products in the synthesis of Ethyl 4-hydroxypicolinate and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-hydroxypicolinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Overview of the Synthetic Pathway
A common and efficient route for the synthesis of this compound involves a two-step process starting from Chelidamic acid. The first step is the thermal decarboxylation of Chelidamic acid to yield 4-Hydroxypicolinic acid. This intermediate is then subjected to a Fischer esterification with ethanol in the presence of an acid catalyst to produce the final product, this compound.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to each step of the synthesis.
Step 1: Decarboxylation of Chelidamic Acid
Q1: What is the most common method for the decarboxylation of chelidamic acid to 4-hydroxypicolinic acid?
A1: The most straightforward method is thermal decarboxylation. This is typically achieved by heating chelidamic acid, either neat or in a high-boiling solvent, to a temperature sufficient to induce the loss of one of the carboxylic acid groups as carbon dioxide.
Q2: What are the potential side products in this decarboxylation step?
A2: The primary "side product" or impurity is typically unreacted starting material, chelidamic acid. If the temperature is excessively high or the reaction time is too prolonged, decomposition of the desired product can occur, leading to a complex mixture of byproducts.
Q3: How can I avoid the formation of these side products?
A3: Careful control of the reaction temperature and time is crucial. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material without significant degradation of the product.
Q4: How do I confirm the completion of the reaction?
A4: The completion of the decarboxylation can be monitored by observing the cessation of carbon dioxide evolution. For a more accurate assessment, analytical techniques such as ¹H NMR spectroscopy can be used to confirm the disappearance of the signal corresponding to the second carboxylic acid proton and the appearance of the new proton signal on the pyridine ring.
Step 2: Fischer Esterification of 4-Hydroxypicolinic Acid
Q5: What is the standard protocol for the Fischer esterification of 4-hydroxypicolinic acid with ethanol?
A5: A standard protocol involves refluxing 4-hydroxypicolinic acid in a large excess of ethanol, which also acts as the solvent.[1][2] A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to facilitate the reaction.[1][2]
Q6: I am observing a significant amount of unreacted 4-hydroxypicolinic acid. What could be the reason?
A6: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction to completion, it is essential to use a large excess of the alcohol (ethanol) and/or remove the water that is formed during the reaction.[1][2][3] Insufficient catalyst or reaction time can also lead to incomplete conversion.
Q7: I have identified a side product with a higher molecular weight. What could it be?
A7: A likely side product is the N-ethylated derivative, Ethyl 1-ethyl-4-oxo-1,4-dihydropyridine-2-carboxylate. Hydroxypyridines can exist in equilibrium with their pyridone tautomers, and the nitrogen atom of the pyridone can also be alkylated under the reaction conditions. This leads to competitive N-alkylation versus the desired O-alkylation of the carboxylic acid. In some cases, di-ethylation (both N- and O-ethylation) might also occur to a lesser extent.
Q8: How can I minimize the formation of the N-ethylated side product?
A8: Minimizing the reaction temperature and time can help to reduce the extent of N-alkylation. Using a milder acid catalyst or a different esterification method that does not require strongly acidic conditions and high temperatures, such as using thionyl chloride to form the acid chloride followed by reaction with ethanol, could also be considered.
Q9: What is the best work-up procedure to remove unreacted acid and the acid catalyst?
A9: After cooling the reaction mixture, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and deprotonate the unreacted 4-hydroxypicolinic acid, transferring it to the aqueous layer. Subsequent washes with water and brine, followed by drying and evaporation of the organic solvent, will yield the crude product.
Troubleshooting Guides
Problem 1: Low Yield of 4-Hydroxypicolinic Acid in the Decarboxylation Step
Q: My yield of 4-hydroxypicolinic acid is consistently low. What are the possible causes and solutions?
A: A low yield in the decarboxylation of chelidamic acid can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Problem 2: Presence of Multiple Spots on TLC After Esterification
Q: My TLC plate shows multiple spots after the Fischer esterification. How can I identify them and purify my product?
A: The presence of multiple spots is a common issue. This guide will help you identify the components and suggest a purification strategy.
Data Presentation
The following tables provide recommended reaction conditions and expected outcomes for the synthesis of this compound.
Table 1: Recommended Reaction Conditions for Decarboxylation of Chelidamic Acid
| Parameter | Recommended Value | Notes |
| Temperature | 180-220 °C | Monitor for CO₂ evolution. Higher temperatures may lead to degradation. |
| Reaction Time | 1-3 hours | Monitor by TLC or HPLC for disappearance of starting material. |
| Solvent | None (neat) or high-boiling solvent (e.g., Dowtherm A) | Neat reaction is often sufficient and simplifies work-up. |
| Expected Yield | > 90% | Yield is typically high for this reaction. |
Table 2: Comparison of Fischer Esterification Conditions and Impact on Purity
| Condition | Standard Protocol | Optimized for Purity |
| Catalyst | Conc. H₂SO₄ (5 mol%) | p-Toluenesulfonic acid (5 mol%) |
| Ethanol | 10 equivalents | 20 equivalents |
| Temperature | Reflux (78 °C) | 60 °C |
| Reaction Time | 12 hours | 24 hours (monitored by TLC) |
| Water Removal | None | Use of molecular sieves |
| Approx. Yield | 85-90% | 80-85% |
| Approx. Purity (Product : N-ethylated side product) | 95 : 5 | > 99 : 1 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypicolinic Acid from Chelidamic Acid
-
Place chelidamic acid in a round-bottom flask equipped with a condenser and a gas outlet bubbler.
-
Heat the flask in a sand bath or with a heating mantle to 200-210 °C.
-
Maintain this temperature and observe the evolution of carbon dioxide through the bubbler.
-
Continue heating for 1-2 hours, or until the gas evolution ceases.
-
Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the chelidamic acid spot is no longer visible.
-
Cool the flask to room temperature. The resulting solid is crude 4-hydroxypicolinic acid, which can be used in the next step without further purification or can be recrystallized from water.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask, add 4-hydroxypicolinic acid, a 20-fold excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Ethyl Acetate:Hexanes 1:1).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
Improving the purity of Ethyl 4-hydroxypicolinate during purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 4-hydroxypicolinate during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and appears oily or sticky. What could be the cause?
A1: This often indicates the presence of residual solvents or low-melting impurities. Ensure that the purified crystals are thoroughly dried under vacuum to remove any remaining solvent from recrystallization or column chromatography. If the problem persists after extensive drying, it is likely due to impurities. Consider repeating the purification step. "Oiling out," where the compound separates as a liquid instead of crystals, can occur if the melting point of the material is below the temperature of the saturated solution.[1] To remedy this, you can add more solvent to maintain a clear solution until crystals begin to form.[1]
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure that the solution is sufficiently cooled, perhaps in an ice bath, to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]
Q3: I am performing a column chromatography, but the separation of my product from impurities is poor.
A3: Poor separation in column chromatography is typically related to the choice of the mobile phase (eluent). The polarity of the eluent is crucial. A common solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[3][4] The ideal solvent system should result in a retention factor (Rf) of 0.25-0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate, with clear separation from impurity spots. You may need to optimize the ratio of your solvents by running several TLCs with different solvent compositions. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and generally lead to higher Rf values.[3]
Q4: During liquid-liquid extraction, an emulsion has formed between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the two phases. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also help prevent emulsion formation in the first place.
Q5: My purified this compound shows an extra peak in the NMR spectrum corresponding to 4-hydroxypicolinic acid. How can I remove this impurity?
A5: The presence of 4-hydroxypicolinic acid indicates hydrolysis of the ethyl ester group. This can happen if the compound is exposed to acidic or basic conditions, especially in the presence of water and heat. To remove this acidic impurity, you can perform a work-up by dissolving the crude product in an organic solvent like ethyl acetate and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated. This should be followed by a water wash to remove any remaining base and a brine wash to aid in drying the organic layer.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-hydroxypicolinic acid and ethanol. Another likely impurity is the hydrolysis product, 4-hydroxypicolinic acid, which can form if the ester is exposed to water under acidic or basic conditions.[8] Side-products from the synthesis, which will vary depending on the synthetic route, may also be present.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For polar molecules containing oxygen and nitrogen atoms, alcohol/water solvent pairs are often a good choice.[9] A good starting point for this compound would be an ethanol/water mixture.[9][10] The procedure involves dissolving the crude solid in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy, indicating saturation. Then, allow the solution to cool slowly to form pure crystals.[11]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small samples from the fractions collected from the column are spotted on a TLC plate, which is then developed in the same eluent system used for the column. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product. Fractions containing the pure compound are then combined.
Q4: What is the purpose of a brine wash during an extractive work-up?
A4: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) is used to remove the majority of dissolved water from the organic solvent before the final drying step with a solid drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]
Quantitative Data Summary
The following tables provide general guidelines for purification parameters. Optimal conditions should be determined empirically for each specific case.
Table 1: Recrystallization Solvent Selection
| Solvent System | Suitability for this compound | Rationale |
| Ethanol/Water | High | Good for polar molecules with H-bonding capability.[9] |
| Ethyl Acetate/Hexane | Medium | Good for compounds of intermediate polarity.[1] |
| Toluene | Low | Generally better for less polar compounds. |
| Water | Low | Likely too polar; product may have low solubility even when hot. |
Table 2: Column Chromatography Eluent System
| Eluent System (v/v) | Target Rf on Silica Gel TLC | Application |
| 10-50% Ethyl Acetate in Hexane | 0.25 - 0.35 | For compounds of "normal" polarity.[4] |
| 100% Ethyl Acetate | > 0.5 (likely) | For more polar compounds.[4] |
| 5% Methanol in Dichloromethane | Varies | For highly polar compounds.[4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.
-
Saturation: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.[11]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[2][9]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of ethyl acetate and hexane. Aim for an Rf value of 0.25-0.35 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Extractive Work-up to Remove Acidic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[5]
-
Water Wash: Wash the organic layer with deionized water to remove any residual base. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[6]
-
Drying: Transfer the organic layer to a clean flask and add a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Solvent Removal: Filter the solution to remove the drying agent and then remove the solvent from the filtrate using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. rubingroup.org [rubingroup.org]
- 2. m.youtube.com [m.youtube.com]
- 3. odinity.com [odinity.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Preventing N-alkylation side reaction in Ethyl 4-hydroxypicolinate synthesis.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the common N-alkylation side reaction during the synthesis of Ethyl 4-hydroxypicolinate.
Troubleshooting Guide
This guide addresses the primary issue of N-alkylation and other potential side reactions, offering solutions to improve the yield and purity of the desired O-alkylated product, Ethyl 4-ethoxypicolinate.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of N-ethyl-4-oxopicolinate byproduct | The nitrogen atom of the pyridine ring is competing with the hydroxyl group as a nucleophile. This is influenced by the choice of base, solvent, and reaction temperature. | 1. Choice of Base: Employ a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK). The bulkier base will preferentially deprotonate the more accessible hydroxyl group over the sterically shielded nitrogen atom.[1] 2. Solvent Selection: Use a non-polar or weakly polar aprotic solvent like Tetrahydrofuran (THF) or Dioxane. These solvents do not significantly solvate the anionic oxygen, keeping it more nucleophilic. Polar aprotic solvents like DMF or DMSO can favor N-alkylation. 3. Alkylating Agent: While ethyl iodide is commonly used, consider using ethyl tosylate or other ethylating agents with "harder" leaving groups, which can favor O-alkylation.[2] 4. Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation.[1] |
| Low yield of the desired product | Incomplete deprotonation of the hydroxyl group. | Use a sufficiently strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).[1] |
| Reaction with residual water. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. | |
| Formation of other byproducts | Potential hydrolysis of the ester group. | Avoid strongly acidic or basic workup conditions if possible. Use a mild quenching agent like saturated ammonium chloride solution. |
| Poly-alkylation. | Use a controlled stoichiometry of the ethylating agent (typically 1.05 to 1.2 equivalents). Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the N-alkylation side reaction in the synthesis of this compound?
A1: The pyridine ring nitrogen in this compound is a nucleophilic center, similar to the hydroxyl group. Alkylation can therefore occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to a mixture of products. The ratio of these products is highly dependent on the reaction conditions.
Q2: How does the choice of base influence the O/N alkylation ratio?
A2: The base plays a crucial role in determining the regioselectivity. A strong, sterically hindered base like potassium tert-butoxide is recommended.[1] Its bulkiness makes it more difficult to approach the nitrogen atom within the pyridine ring, thus favoring deprotonation of the more accessible hydroxyl group. Weaker bases like potassium carbonate may not lead to complete deprotonation and can result in a higher proportion of N-alkylation.
Q3: Which solvent is best to suppress N-alkylation?
A3: Non-polar or weakly polar aprotic solvents such as THF or dioxane are generally preferred. These solvents do not strongly solvate the oxygen anion (alkoxide), leaving it more "naked" and therefore more nucleophilic and reactive towards the ethylating agent. Polar aprotic solvents like DMF and DMSO can solvate cations, which in turn can lead to a more dissociated and reactive nitrogen anion, potentially increasing the rate of N-alkylation.
Q4: Can the type of ethylating agent affect the outcome?
A4: Yes. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen of the hydroxyl group is a "harder" nucleophile than the pyridine nitrogen. Using an ethylating agent with a "harder" leaving group (e.g., tosylate from ethyl tosylate) can favor reaction at the harder oxygen nucleophile. Ethyl iodide, with a "softer" leaving group, may have a higher tendency to react with the "softer" nitrogen nucleophile.[2]
Q5: How can I confirm the presence and quantity of the N-alkylated byproduct?
A5: The most common methods for identifying and quantifying the N-alkylated byproduct are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the O-ethyl and N-ethyl groups based on their different chemical shifts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the two isomers and provide their respective mass-to-charge ratios, confirming their identity. The peak areas in the chromatogram can be used for relative quantification.
-
High-Performance Liquid Chromatography (HPLC): With appropriate standards, HPLC can be used for accurate quantification of the product mixture.
Quantitative Data Summary
The following table summarizes the expected qualitative outcomes of different reaction conditions on the O/N alkylation ratio. Specific quantitative ratios for this compound are not widely published, so these are based on general principles for hydroxypyridines and related heterocycles.
| Base | Solvent | Temperature | Expected O/N Alkylation Ratio | Comments |
| K₂CO₃ | DMF | 80 °C | Low to Moderate | Weaker base, may lead to incomplete reaction and significant N-alkylation. |
| NaOH | DMSO | 70 °C | Moderate | Stronger base, but the polar aprotic solvent can favor N-alkylation. |
| NaH | THF | 60 °C | High | Strong, non-nucleophilic base in a less polar solvent, favors O-alkylation. Requires strictly anhydrous conditions.[1] |
| t-BuOK | THF | 60 °C | Very High | Bulky base provides steric hindrance to N-alkylation, leading to high selectivity for O-alkylation.[1] |
| t-BuOK | Dioxane | 80 °C | Very High | Similar to THF, dioxane is a good solvent choice for selective O-alkylation with a bulky base. |
Experimental Protocols
Protocol for Selective O-Alkylation of this compound
This protocol is designed to maximize the yield of the desired O-alkylated product, Ethyl 4-ethoxypicolinate, while minimizing the formation of the N-alkylated side product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl iodide (or ethyl tosylate)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add ethyl iodide (1.2 eq) or ethyl tosylate (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired O-alkylated product from any N-alkylated byproduct and other impurities.
Visualizations
Caption: Troubleshooting workflow for minimizing N-alkylation.
References
Scalable synthesis of Ethyl 4-hydroxypicolinate for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 4-hydroxypicolinate, a key intermediate in pharmaceutical and agrochemical industries. The primary focus is on the Fischer esterification of 4-hydroxypicolinic acid with ethanol, a common and scalable method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most industrially viable method is the Fischer esterification of 4-hydroxypicolinic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is driven by heating the mixture, often under reflux conditions. The use of a large excess of ethanol can help to drive the reaction equilibrium towards the product.
Q2: What are the main challenges in the Fischer esterification of 4-hydroxypicolinic acid?
A2: The primary challenges include:
-
Reversible Reaction: The Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.[1]
-
Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the starting materials. Efficient removal of water is crucial for high conversion.
-
Starting Material Solubility: 4-Hydroxypicolinic acid has limited solubility in ethanol at room temperature, which can affect reaction kinetics.
-
Potential Side Reactions: At elevated temperatures, decarboxylation of the 4-hydroxypicolinic acid can occur, reducing the yield of the desired ester.
-
Product Purification: Separating the ester from unreacted starting materials, the acid catalyst, and any byproducts requires a well-designed workup and purification procedure.
Q3: How can I increase the yield of my esterification reaction?
A3: To maximize the yield of this compound, consider the following strategies:
-
Use of Excess Alcohol: Employing a large excess of ethanol (which can also serve as the solvent) shifts the reaction equilibrium towards the formation of the ester.[1]
-
Water Removal: Implement a method to remove water as it is formed. For industrial-scale synthesis, a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene) is effective.
-
Catalyst Choice and Loading: Use an appropriate amount of a strong acid catalyst. Common choices include sulfuric acid and p-toluenesulfonic acid. The optimal catalyst loading should be determined experimentally to balance reaction rate and potential side reactions.
-
Reaction Temperature and Time: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting significant decarboxylation. Monitor the reaction progress to determine the optimal reaction time.
Q4: What are the typical workup and purification procedures for this compound on a large scale?
A4: A general industrial-scale workup and purification process involves:
-
Catalyst Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium bicarbonate or sodium carbonate solution.
-
Solvent Removal: Excess ethanol is removed under reduced pressure.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining salts and impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and then concentrated under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Insufficient reaction time or temperature. 2. Reaction has reached equilibrium. 3. Inactive or insufficient catalyst. 4. Presence of water in reactants or solvent. | 1. Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time or cautiously increase the temperature. 2. Use a larger excess of ethanol or actively remove water using a Dean-Stark trap. 3. Use fresh, anhydrous acid catalyst at an appropriate loading (typically 1-5 mol%). 4. Ensure all reactants and solvents are anhydrous. |
| Formation of Byproducts | 1. Decarboxylation of 4-hydroxypicolinic acid at high temperatures to form 4-hydroxypyridine. 2. Side reactions due to impurities in the starting materials. | 1. Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst. 2. Use high-purity starting materials. |
| Difficult Product Isolation/Purification | 1. Incomplete neutralization of the acid catalyst, leading to emulsion formation during workup. 2. Co-precipitation of unreacted starting material with the product. 3. The product is soluble in the aqueous phase during extraction. | 1. Ensure complete neutralization by monitoring the pH of the aqueous layer. The addition of brine can help break emulsions. 2. Optimize the reaction to achieve full conversion. During purification, select a recrystallization solvent that effectively separates the product from the starting acid. 3. Adjust the pH of the aqueous phase to suppress the solubility of the ester if it has any acidic/basic character. Use a more effective extraction solvent or perform multiple extractions. |
| Reaction Does Not Start | 1. Catalyst has been deactivated (e.g., by moisture). 2. Very low solubility of 4-hydroxypicolinic acid at the initial reaction temperature. | 1. Use fresh, anhydrous catalyst. 2. Gently heat the mixture with stirring to aid in the dissolution of the starting material. |
Data Presentation
The following table summarizes typical reaction parameters for the scalable synthesis of this compound via Fischer esterification. Please note that optimal conditions may vary depending on the scale and specific equipment used.
| Parameter | Typical Range | Notes |
| Reactant Ratio (Ethanol:4-HPA) | 5:1 to 20:1 (molar ratio) | A larger excess of ethanol drives the equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Sulfuric acid is a common choice for industrial applications due to its low cost. |
| Catalyst Loading | 1-5 mol% (relative to 4-HPA) | Higher loading increases the reaction rate but may also promote side reactions. |
| Temperature | 78-120 °C (Reflux) | Refluxing in ethanol (78 °C) is common. Higher temperatures with a higher-boiling co-solvent can be used to accelerate the reaction and aid in water removal. |
| Reaction Time | 4-24 hours | Dependent on temperature, catalyst loading, and efficiency of water removal. |
| Yield | 70-95% | Highly dependent on the optimization of reaction conditions, particularly water removal. |
Experimental Protocols
Key Experiment: Scalable Fischer Esterification of 4-Hydroxypicolinic Acid
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.
Materials:
-
4-Hydroxypicolinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for high yields)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinic acid (1.0 equivalent).
-
Add anhydrous ethanol (10-15 equivalents).
-
If using a Dean-Stark apparatus, fill the trap with a suitable solvent like toluene and attach it between the flask and the reflux condenser.
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (0.02-0.05 equivalents) to the stirring mixture. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain reflux for 8-16 hours.
-
Monitor the progress of the reaction by a suitable method (e.g., TLC or HPLC). If using a Dean-Stark trap, monitor the collection of water.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize the acid catalyst. Be cautious of CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the pure product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the esterification reaction.
References
Navigating the Synthesis of Ethyl 4-hydroxypicolinate: A Technical Guide to Optimizing Reaction Yield Through Solvent Selection
For researchers, scientists, and drug development professionals, the synthesis of Ethyl 4-hydroxypicolinate is a critical step in various developmental pipelines. The choice of solvent is a pivotal parameter that can significantly influence the reaction's efficiency and overall yield. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to empower chemists in overcoming common challenges and optimizing their synthetic routes.
Impact of Solvent on Reaction Yield: A Comparative Analysis
The selection of an appropriate solvent is crucial for maximizing the yield of this compound. The two primary methods for this esterification, the Fischer-Speier and Steglich reactions, exhibit different solvent-dependent efficiencies. Below is a summary of representative yields in various solvents for both methods.
| Reaction Method | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Representative Yield (%) | Notes |
| Fischer-Speier Esterification | Ethanol (Excess) | 24.5 | 78 | 75-85 | Serves as both reactant and solvent, driving the equilibrium forward.[1] |
| Toluene | 2.4 | 111 | 60-70 | Allows for azeotropic removal of water with a Dean-Stark apparatus.[2] | |
| Dioxane | 2.2 | 101 | 55-65 | Aprotic solvent, requires a strong acid catalyst and water removal. | |
| Steglich Esterification | Dichloromethane (DCM) | 9.1 | 40 | 85-95 | Common aprotic solvent for Steglich reactions, facilitates dissolution of reagents.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 90-98 | High polarity can enhance reaction rates, but purification may be more challenging. | |
| Tetrahydrofuran (THF) | 7.5 | 66 | 80-90 | Good alternative to DCM, with a higher boiling point. |
Note: The yields presented are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes to this compound are provided below.
Protocol 1: Fischer-Speier Esterification
This method involves the direct esterification of 4-hydroxypicolinic acid with ethanol in the presence of a strong acid catalyst.
Materials:
-
4-hydroxypicolinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypicolinic acid.
-
Add a large excess of anhydrous ethanol (to act as both solvent and reactant).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Steglich Esterification
This method is a milder alternative that uses a coupling agent and a catalyst at room temperature.[4]
Materials:
-
4-hydroxypicolinic acid
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypicolinic acid and a catalytic amount of DMAP in anhydrous DCM or DMF.
-
Add anhydrous ethanol to the mixture.
-
In a separate flask, dissolve DCC or EDC in the chosen anhydrous solvent.
-
Slowly add the DCC/EDC solution to the stirred mixture of the acid, alcohol, and catalyst at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Wash the filtrate with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Fischer Esterification: The reaction is in equilibrium. To drive it towards the product, use a larger excess of ethanol or remove water as it forms using a Dean-Stark apparatus with a solvent like toluene.[2] Ensure the reaction is refluxed for a sufficient amount of time.
-
Steglich Esterification: The coupling agent (DCC or EDC) may have degraded due to moisture. Use fresh, high-quality reagents. Ensure the reaction is stirred for an adequate duration.
-
-
Purity of Reagents:
-
Ensure all reagents, especially the 4-hydroxypicolinic acid and ethanol, are pure and dry. Water in the reaction mixture can significantly reduce the yield in both methods.
-
The catalyst (sulfuric acid or DMAP) should be of high purity and used in the correct amount.
-
-
Side Reactions:
-
The hydroxyl group on the pyridine ring can potentially undergo side reactions. In the Steglich esterification, ensuring a controlled addition of the coupling agent at a low temperature can minimize these. The pyridine nitrogen can also be protonated by the acid catalyst in the Fischer esterification, which can affect its reactivity.
-
-
Workup Issues:
-
During neutralization and extraction, some product may be lost. Ensure proper phase separation and use an adequate amount of extraction solvent.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproduct in the Steglich esterification is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[4]
-
Minimization: The addition of a catalytic amount of DMAP is crucial to accelerate the desired reaction with the alcohol and suppress the formation of the N-acylurea byproduct.[5]
In the Fischer esterification, at high temperatures and with a strong acid catalyst, there is a possibility of dehydration or other side reactions involving the pyridine ring, although these are generally less common under standard reflux conditions.
Q3: How do I choose between Fischer-Speier and Steglich esterification?
A3: The choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Fischer-Speier Esterification: This is a classic, cost-effective method suitable for robust substrates. However, the harsh acidic conditions and high temperatures may not be suitable for molecules with acid-sensitive functional groups.[2]
-
Steglich Esterification: This method is much milder, proceeding at room temperature and under neutral conditions, making it ideal for sensitive substrates.[4] The main drawback is the use of more expensive reagents and the potential for byproduct formation if not performed correctly.
Q4: My product is difficult to purify. What are the best practices for purification?
A4: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective. The polarity of the eluent should be adjusted based on the TLC analysis of the crude product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents to try include ethanol/water, ethyl acetate/hexane, or toluene.
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Experimental workflow for Steglich esterification.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
Technical Support Center: Catalyst Selection for Efficient Ethyl 4-hydroxypicolinate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 4-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on catalyst selection and reaction efficiency.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or have absorbed moisture, reducing its activity. | Use a fresh, anhydrous batch of the acid catalyst. |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the esterification reaction. | Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.3 eq) and monitor the reaction progress. | |
| 3. Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy of the esterification. | Gradually increase the reaction temperature, typically to the reflux temperature of the alcohol being used (ethanol).[1] | |
| 4. Presence of Water: Water is a byproduct of the Fischer esterification and its presence can shift the equilibrium back towards the reactants, hindering product formation.[2] | Ensure all glassware is thoroughly dried and use anhydrous ethanol. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2] | |
| Formation of Side Products | 1. Decarboxylation: At elevated temperatures, the 4-hydroxypicolinic acid may undergo decarboxylation, leading to the formation of 4-hydroxypyridine. | Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. |
| 2. O-Acylation of the Hydroxyl Group: The hydroxyl group on the pyridine ring could potentially react with the carboxylic acid or the ester product, especially at higher temperatures or with highly reactive catalysts. | Use a milder acid catalyst or optimize the reaction conditions (lower temperature, shorter reaction time) to favor esterification of the carboxylic acid. | |
| 3. Polymerization/Tarry Material: Highly acidic conditions and high temperatures can sometimes lead to the formation of dark, insoluble byproducts. | Reduce the catalyst concentration or use a milder catalyst. Ensure efficient stirring to prevent localized overheating. | |
| Difficult Product Purification | 1. Incomplete Reaction: The presence of unreacted 4-hydroxypicolinic acid can complicate the purification process. | Ensure the reaction goes to completion by optimizing the reaction time and monitoring with techniques like Thin Layer Chromatography (TLC). |
| 2. Catalyst Removal: Residual acid catalyst needs to be effectively removed to obtain a pure product. | After the reaction, neutralize the mixture with a weak base such as sodium bicarbonate solution during the work-up.[1] | |
| 3. Separation from Excess Alcohol: Removing a large excess of the alcohol solvent can be challenging. | Use rotary evaporation to remove the bulk of the excess alcohol. Further purification can be achieved by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 4-hydroxypicolinic acid with ethanol using an acid catalyst.[2] This is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.
Q2: Which acid catalysts are recommended for this esterification?
A2: Commonly used and effective acid catalysts for Fischer esterification of pyridine carboxylic acids include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][4]
Q3: How can I improve the yield of my Fischer esterification?
A3: To drive the equilibrium towards the formation of the ester and improve the yield, you can:
-
Use a large excess of ethanol: This shifts the equilibrium to the product side according to Le Chatelier's principle.[2]
-
Remove water as it is formed: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2]
Q4: What are the typical reaction conditions for the synthesis of this compound?
A4: While specific conditions can vary, a general starting point would be to reflux a mixture of 4-hydroxypicolinic acid in a large excess of anhydrous ethanol with a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid for several hours. The reaction progress should be monitored by TLC.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction should be performed in a well-ventilated fume hood. Ethanol is flammable, so heating should be done using a heating mantle and not an open flame.
Catalyst Performance Data
The selection of a catalyst can significantly impact the efficiency of the esterification. Below is a summary of representative data for the synthesis of similar pyridine esters.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Picolinic Acid | Ethanol | Reflux | Overnight | 85 | [3] |
| p-TsOH | Benzoic Acid | Various | Reflux | 3-6 | 85-95 | N/A |
| H₂SO₄ | Salicylic Acid | Ethanol | 90 | N/A | >80 |
Note: This data is for illustrative purposes with similar substrates. Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Fischer Esterification of 4-Hydroxypicolinic Acid
This is a general procedure and may require optimization.
Materials:
-
4-Hydroxypicolinic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount, e.g., 0.1-0.3 equivalents)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypicolinic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
Technical Support Center: Monitoring Ethyl 4-hydroxypicolinate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis of Ethyl 4-hydroxypicolinate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is Thin-Layer Chromatography (TLC) and why is it used for reaction monitoring?
A1: Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to separate components of a mixture.[1][2] It works by allowing a solvent (the mobile phase) to move up a plate coated with an adsorbent material like silica gel (the stationary phase).[2] As the solvent ascends, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase.[2] It is ideal for monitoring reactions because it can quickly show the disappearance of starting materials and the appearance of new products, allowing a chemist to determine if a reaction is complete.[3][4]
Q2: How do I interpret the results on a TLC plate for this synthesis?
A2: To monitor the reaction, you will typically spot three lanes on the TLC plate: the starting material (SM), the reaction mixture (RXN), and a "co-spot" containing both the starting material and the reaction mixture.[4] As the reaction progresses, you should observe the spot corresponding to the starting material in the RXN lane diminishing in intensity while a new spot, corresponding to the product, appears. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[4] this compound, with its hydroxyl group, is expected to be more polar than many of its likely precursors (e.g., an ethyl 4-halopicolinate). Therefore, on a standard silica plate, the product should have a lower Retention Factor (Rf) value (travel a shorter distance) than the starting material.
Q3: What is a Retention Factor (Rf) value and how is it calculated?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the origin line by the distance traveled by the solvent front from the origin line.[5] The Rf value is unique for a specific compound under identical TLC conditions (plate, solvent, temperature).[1] An ideal Rf value for clear separation is typically between 0.2 and 0.8.[3]
Q4: What visualization techniques are best for this compound?
A4: Since this compound contains a pyridine ring, it is an aromatic compound and should be visible under a short-wave UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[6] The compound will appear as a dark spot where it quenches the plate's fluorescence.[6] If spots are not visible under UV light, destructive staining methods can be used. A potassium permanganate stain is a good general-purpose option that reacts with the oxidizable hydroxyl group.[7] Iodine vapor can also be used as a relatively universal stain for many organic compounds.[8]
Troubleshooting Guide
Q1: My spots are streaking or elongated. What's wrong?
A1: Streaking is a common issue that can obscure results. The primary causes and solutions are:
-
Sample Overloading : The most common cause is applying too much sample to the plate.[5][9] Prepare a more dilute solution of your reaction mixture and re-spot.[10]
-
Compound is Acidic or Basic : Pyridine derivatives are basic. The acidic nature of the silica gel plate can cause strong interactions, leading to streaking.[9] Try adding a small amount of a base, like triethylamine (0.1-2.0%), to your developing solvent to neutralize the silica gel.[5]
-
High Polarity : Very polar compounds can streak. You may need to adjust your solvent system to be more polar.[5]
Q2: I don't see any spots on my developed TLC plate. What should I do?
A2: The absence of spots can happen for several reasons:
-
Sample is Too Dilute : The concentration of your compound may be below the detection limit.[11] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[5][9]
-
Compound is Not UV-Active : Not all compounds are visible under UV light.[5] After checking with a UV lamp, try using a chemical stain like potassium permanganate or an iodine chamber to visualize the plate.[3]
-
Solvent Level Too High : If the solvent level in the developing chamber is above the line where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[9][11] Always ensure the origin line is above the solvent level.
-
Evaporation : If your compound is volatile, it may have evaporated from the plate. This is less likely for this compound but is a possibility to consider.[5]
Q3: All my spots are stuck at the bottom of the plate (Rf value is too low). How can I fix this?
A3: A low Rf value means your compounds are strongly adsorbed to the polar silica gel and are not moving significantly. This indicates that your solvent system (mobile phase) is not polar enough.[5] To increase the Rf values, you need to increase the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexane solution, try increasing it to 40% or 50% ethyl acetate.[9]
Q4: All my spots ran to the top of the plate (Rf value is too high). What does this mean?
A4: A high Rf value means your compounds are moving with the solvent front and not interacting sufficiently with the stationary phase. This indicates that your solvent system is too polar.[5] To decrease the Rf values and achieve better separation, you need to decrease the polarity of the eluent. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20%.
Q5: My starting material and product spots are very close together. How can I improve the separation?
A5: Poor separation between spots with similar Rf values is a common challenge.
-
Change Solvent System : The best approach is to try a different solvent system.[12] The goal is to find a solvent mixture that maximizes the difference in affinity between your compounds and the stationary phase. Experiment with different solvent ratios or completely different solvents (e.g., trying a dichloromethane/methanol system instead of ethyl acetate/hexane).
-
Use a Longer Plate : Allowing the solvent to run a longer distance up the plate can sometimes increase the physical separation between spots.
-
Consider 2D TLC : For complex mixtures or to confirm if a single spot is one compound, you can run a 2D TLC. After running the plate in one direction, it is dried, rotated 90 degrees, and run again in a second solvent system.[12]
Q6: I see multiple unexpected spots, and I think my compound might be decomposing on the plate. How can I check this?
A6: The acidic nature of silica gel can sometimes cause sensitive compounds to degrade.
-
Run a 2D TLC : A 2D TLC is an excellent way to check for compound stability.[12] Spot your compound in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[12][13]
-
Use a Different Stationary Phase : If decomposition is confirmed, you can try using a less acidic stationary phase, such as alumina plates, or use reverse-phase TLC plates.[12]
-
Neutralize the Plate : Adding a small amount of a base like triethylamine to the eluent can help prevent the degradation of basic compounds.[5]
Data Presentation
Table 1: Suggested TLC Solvent Systems for this compound Synthesis
| Polarity | Solvent System (v/v) | Typical Use Case |
| Low | 10-30% Ethyl Acetate in Hexane | For resolving less polar starting materials or byproducts. |
| Medium | 30-60% Ethyl Acetate in Hexane | A good starting point for achieving an optimal Rf for the product.[2] |
| High | 5-10% Methanol in Dichloromethane | For highly polar compounds that do not move in less polar systems.[14] |
| Basic Modifier | Add 0.5-1% Triethylamine (TEA) | Add to any of the above systems to reduce tailing of basic pyridine compounds.[5] |
Table 2: Common TLC Visualization Methods
| Method | Type | Principle | Appearance of Spots | Best For |
| UV Light (254 nm) | Non-destructive | Fluorescence quenching by UV-active compounds.[6] | Dark spots on a green/glowing background.[6] | Aromatic and conjugated systems. |
| Iodine (I₂) Vapor | Semi-destructive | Iodine absorbs onto the surface of organic compounds.[8] | Yellow to brown spots on a light tan background.[6] | General use for many organic compounds. |
| Potassium Permanganate (KMnO₄) | Destructive | Oxidation of functional groups (alcohols, alkenes, etc.).[7] | Yellow/brown spots on a purple background.[7] | Compounds with oxidizable functional groups. |
| p-Anisaldehyde | Destructive | Chemical reaction with various functional groups.[8] | A wide range of colors depending on the compound. | General purpose, good for nucleophilic groups. |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation :
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[15] Do not use a pen, as the ink will run with the solvent.[11]
-
Mark small tick marks on the origin line for each lane to be spotted. A standard setup includes three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RXN).
-
-
Sample Preparation and Spotting :
-
Prepare dilute solutions of your starting material and the reaction mixture (an "aliquot").[4] A concentration of ~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane is usually sufficient.[9]
-
Using a capillary tube, carefully spot a small amount of the starting material solution on the "SM" tick mark. The spot should be 1-2 mm in diameter.[1]
-
Spot the reaction mixture on the "RXN" tick mark.
-
For the "Co-spot" lane, first spot the starting material, and without letting it dry, spot the reaction mixture directly on top of it.[12] This lane is critical for confirming if the spot in the reaction mixture is indeed the starting material.
-
-
Chamber Preparation and Development :
-
Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[1]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes better chromatography.
-
Carefully place the spotted TLC plate into the chamber and cover it with a lid. Allow the solvent to ascend the plate via capillary action.[9]
-
-
Visualization and Analysis :
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp first.[6] Circle any visible spots with a pencil.
-
If necessary, proceed with a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat with a heat gun to develop the spots.
-
-
Rf Calculation :
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Mandatory Visualization
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for poor spot resolution on a TLC plate.
Caption: Idealized TLC plates showing reaction progress over time.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Isolating Crude Ethyl 4-hydroxypicolinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure for isolating crude Ethyl 4-hydroxypicolinate. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to support your experimental work.
Experimental Protocol: Work-up for Isolating Crude this compound
This protocol outlines a standard procedure for the isolation and purification of this compound from a reaction mixture. The procedure is based on common techniques for purifying pyridine and ester compounds.
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalysts and quench the reaction. Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 7-8. Be cautious as gas evolution (CO₂) may occur.
-
-
Solvent Evaporation:
-
If the reaction was performed in a water-miscible solvent (e.g., ethanol, THF), remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction:
-
Transfer the resulting aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous layer).
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) (2 x 50 mL). This helps to remove residual water and some polar impurities.[1]
-
-
Drying the Organic Layer:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter off the drying agent using gravity filtration or by decanting the solution.
-
-
Solvent Removal:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Optional but Recommended):
-
The crude product can be further purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
-
Data Presentation
The following table summarizes typical data obtained during the work-up and purification of this compound. Note that actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value/Range | Notes |
| Crude Yield | 75-90% | Yield after initial extraction and solvent removal, before further purification. |
| Purity of Crude Product | 80-95% | Assessed by ¹H NMR or LC-MS. Common impurities include starting materials and side products. |
| Purified Yield | 60-80% | Yield after purification by column chromatography. |
| Purity of Final Product | >98% | Assessed by ¹H NMR, LC-MS, and elemental analysis. |
| TLC Rf Value | 0.3 - 0.5 | In a 1:1 mixture of hexane and ethyl acetate on a silica gel plate. Visualization with UV light. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the isolation of this compound.
Question: After quenching the reaction and adding the extraction solvent, an emulsion has formed. How can I break it?
Answer: Emulsion formation is common when working with basic aqueous solutions and organic solvents. Here are a few troubleshooting steps:
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be an effective method to separate the layers.
Question: My yield of this compound is very low after the work-up. What are the potential causes?
Answer: Low yield can be attributed to several factors:
-
Incomplete Extraction: this compound has some water solubility due to its polar functional groups. Ensure you perform multiple extractions (at least three) with the organic solvent to maximize recovery.
-
Incorrect pH during Extraction: The compound is amphoteric. At a low pH, the pyridine nitrogen will be protonated, making it more water-soluble. At a high pH, the phenolic hydroxyl group will be deprotonated, also increasing its water solubility. Maintaining a neutral to slightly basic pH (7-8) during extraction is crucial.
-
Product Degradation: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis of the ester.
-
Loss during Solvent Removal: If the product is slightly volatile, aggressive evaporation at high temperatures and very low pressures can lead to product loss.
Question: I am having difficulty purifying the crude product by column chromatography. The compound is streaking on the TLC plate. What can I do?
Answer: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which is acidic.
-
Add a Modifier to the Eluent: Add a small amount of a polar solvent like methanol (0.5-1%) or a few drops of a base like triethylamine or pyridine to the eluent system. This will deactivate the acidic sites on the silica gel and reduce streaking.
-
Use a Different Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or reverse-phase silica gel.
Question: How can I confirm the presence and purity of my isolated this compound?
Answer: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick way to assess the purity and identify the product by comparing its Rf value to a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the compound and assess its purity by identifying characteristic peaks and the absence of impurity signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.
Visualizations
Work-up Workflow for this compound
Caption: A logical workflow for the work-up and isolation of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 4-Hydroxypicolinate and its Methyl Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced differences in the reactivity of analogous molecules can have profound implications for synthesis, stability, and biological activity. This guide provides a detailed comparison of the chemical reactivity of Ethyl 4-hydroxypicolinate and its methyl analog, Mthis compound. While direct comparative kinetic studies are not extensively available in the public domain, this analysis leverages established principles of organic chemistry and data from related structures to offer a predictive comparison of their behavior in key chemical transformations.
Core Molecular Structure and Tautomerism
Both this compound and Mthis compound share the 4-hydroxypicolinic acid backbone. A critical aspect of this scaffold is the tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form.[1][2] In solution, the pyridone tautomer is generally favored, which influences the nucleophilicity of the heterocyclic ring.[1][2] This equilibrium means that reactions can occur at the nitrogen atom (N-alkylation, N-acylation), the oxygen atom of the hydroxyl group (O-alkylation, O-acylation), or at the ester functionality (hydrolysis, amidation).
Comparative Reactivity Analysis
The primary difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor variation can influence reactivity through steric and electronic effects.
| Property | This compound | Mthis compound | Rationale |
| CAS Number | 53764-72-0[3] | 473269-77-1[4][5] | - |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [4][5] | Difference in the alkyl ester group. |
| Susceptibility to Nucleophilic Acyl Substitution (e.g., Hydrolysis, Amidation) | Generally slightly lower | Generally slightly higher | The ethyl group is bulkier than the methyl group, leading to greater steric hindrance at the carbonyl carbon.[6] |
| Rate of N-Alkylation | Expected to be similar | Expected to be similar | The primary site of this reaction is the pyridine nitrogen, which is electronically distant from the ester group. Steric effects of the ester group are unlikely to have a significant impact. |
| Rate of O-Alkylation | Expected to be similar | Expected to be similar | The reaction occurs at the 4-hydroxyl group. The ester group's influence is primarily electronic and transmitted through the pyridine ring, with minimal difference between methyl and ethyl. |
| Hydrolytic Stability | Potentially slightly higher | Potentially slightly lower | Studies on homologous esters have shown that methyl esters can be more metabolically stable than their ethyl counterparts in some biological systems, though chemical hydrolysis rates are often faster for methyl esters due to less steric hindrance.[7] |
Key Chemical Transformations: A Comparative Overview
N-Alkylation vs. O-Alkylation
A key aspect of the reactivity of 4-hydroxypicolinate esters is the competition between N-alkylation and O-alkylation. The pyridone tautomer presents two nucleophilic centers: the nitrogen and the exocyclic oxygen. The regioselectivity of alkylation can be influenced by the choice of base, solvent, and alkylating agent. Generally, harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom. Given the electronic similarity of the methyl and ethyl esters, the N- vs. O-alkylation ratio is expected to be comparable under identical reaction conditions.
Amide Formation
The conversion of the ester to an amide is a standard nucleophilic acyl substitution. In this reaction, the methyl ester is predicted to be slightly more reactive than the ethyl ester due to the lower steric hindrance of the methoxy leaving group precursor compared to the ethoxy group. However, this difference in reactivity is generally small and can often be overcome by adjusting reaction times or temperatures.
Experimental Protocols
The following are generalized protocols for key reactions, adapted from procedures for structurally similar compounds. Optimization may be required for specific substrates and scales.
General Experimental Workflow
Protocol 1: N-Alkylation of 4-Hydroxypicolinate Esters
This protocol is adapted from procedures for the N-alkylation of pyridones.[8]
-
Reaction Setup: To a stirred solution of Ethyl or Mthis compound (1.0 eq) in an anhydrous solvent such as DMF or THF, add a base (e.g., NaH or K₂CO₃, 1.2 eq) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: After stirring for 30 minutes, add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of 4-Hydroxypicolinate Esters
This protocol is based on general O-alkylation procedures for hydroxypyridines.[9]
-
Reaction Setup: Dissolve Ethyl or Mthis compound (1.0 eq) in a suitable solvent like acetone or acetonitrile. Add a base such as K₂CO₃ (1.5 eq) and a phase-transfer catalyst like tetrabutylammonium iodide (0.1 eq).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the resulting crude product by column chromatography.
Protocol 3: Amide Formation from 4-Hydroxypicolinate Esters
This is a general procedure for the aminolysis of esters.[10]
-
Reaction Setup: In a sealed tube, dissolve Ethyl or Mthis compound (1.0 eq) in the desired amine (used as both reactant and solvent, >10 eq). Alternatively, a high-boiling point solvent like xylenes can be used with a stoichiometric amount of the amine.
-
Reaction: Heat the mixture at a high temperature (typically 100-150 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the excess amine and solvent under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Conclusion
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 53764-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. reddit.com [reddit.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Biological Activity of Picolinic Acid and Hydroxypyridine Derivatives: A Guide for Researchers
Disclaimer: Due to the limited availability of published research on the biological activity of Ethyl 4-hydroxypicolinate derivatives, this guide provides a comparative analysis of structurally related compounds, namely picolinic acid and hydroxypyridine derivatives. The experimental data and protocols presented herein are compiled from studies on these related compounds and serve as a representative framework for the biological screening of novel pyridine-based molecules.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of picolinate and hydroxypyridine derivatives. It offers a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
Several studies have demonstrated the potential of pyridine-containing compounds as anticancer agents.[1][2][3] The in vitro cytotoxic activity of these derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparison. A lower IC50 value indicates greater potency.
Below is a summary of the reported anticancer activities for various picolinic acid and hydroxypyridine derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Picolinic Acid and Hydroxypyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [4] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [4] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 (48h) | [4] | |
| 3-Hydroxy-4-thiopyridones | Compound 1e | HCT116 (Colorectal) | ~0.05 | [5] |
| Compound 1e | SW480 (Colon) | ~0.05 | [5] | |
| Pyridine Heterocyclic Hybrids | Compound 3b | Huh-7 (Hepatocellular) | 6.54 | [2] |
| Compound 3b | A549 (Lung) | 15.54 | [2] | |
| Compound 3b | MCF-7 (Breast) | 6.13 | [2] | |
| Taxol (Reference) | Huh-7 (Hepatocellular) | 6.68 | [2] | |
| Taxol (Reference) | A549 (Lung) | 38.05 | [2] | |
| Taxol (Reference) | MCF-7 (Breast) | 12.32 | [2] | |
| Anticancer Pyridines | Compound 1 | HepG2 (Liver) | ~1.0 | [1] |
| Compound 2 | HepG2 (Liver) | ~1.0 | [1] |
Comparative Analysis of Antimicrobial Activity
Picolinic acid and its derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6][7][8] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The following table summarizes the antimicrobial activity of picolinic acid and its metal complexes against various bacterial strains.
Table 2: In Vitro Antimicrobial Activity of Picolinic Acid Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Picolinic Acid | Staphylococcus aureus | 0.02 - 0.78 (pH 5.0) | [6] |
| Pseudomonas aeruginosa | 0.19 - 3.13 (pH 7.0) | [6] | |
| Bacillus subtilis | 0.02 - 0.78 (pH 5.0) | [6] | |
| Serratia marcescens | 0.5 | [8] | |
| Klebsiella pneumoniae | 0.5 | [8] | |
| Escherichia coli | 0.5 | [8] | |
| Zinc Picolinate | Bacillus subtilis | 1.5 | [7] |
| Bacillus cereus | 0.5 | [7] | |
| Staphylococcus aureus | 0.5 | [7] | |
| Escherichia coli | 0.5 | [7] | |
| Copper Picolinate | Staphylococcus aureus | 0.5 | [7] |
| Escherichia coli | 0.5 | [7] | |
| Bacillus subtilis | 2.0 | [7] | |
| Nickel Picolinate | Bacillus subtilis | 0.5 | [7] |
| Staphylococcus aureus | 1.0 | [7] | |
| Escherichia coli | 2.0 | [7] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included in each assay.
Visualizations
Caption: Experimental workflow for the synthesis and biological screening of novel compounds.
Caption: Hypothetical signaling pathway inhibited by a bioactive picolinate derivative.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. scihub.org [scihub.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Metal Complexes with 4-Hydroxypicolinic Acid
An objective analysis of the synthesis, structure, and properties of metal complexes featuring 4-hydroxypicolinic acid as a ligand, providing researchers, scientists, and drug development professionals with a comprehensive comparative overview.
This guide details the characterization of metal complexes formed with 4-hydroxypicolinic acid, the parent acid of Ethyl 4-hydroxypicolinate. While data for the ethyl ester derivative is limited, the study of 4-hydroxypicolinic acid complexes provides valuable insights into the coordination chemistry and potential applications of this ligand class. This document summarizes key experimental data, outlines detailed synthetic protocols, and visualizes experimental workflows.
Data Presentation: A Comparative Analysis
The properties of metal complexes with 4-hydroxypicolinic acid are significantly influenced by the coordinated metal ion. The following tables provide a comparative summary of the available quantitative data from spectroscopic and structural analyses.
Table 1: Spectroscopic Data for Metal Complexes of 4-Hydroxypicolinic Acid
| Metal Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Other Spectroscopic Data | Reference |
| Palladium(II) Complex | Not explicitly provided | Not explicitly provided | ¹⁹F NMR data available for a pentafluorophenyl derivative, showing distinct signals for the coordinated and uncoordinated species. | [1] |
| Iridium(III/IV) Complex | Not explicitly provided | Not explicitly provided | XPS: Ir 4f₇/₂ binding energy of 62.1(1) eV. N 1s binding energy of 399.7 eV for the pyridinic nitrogen. | [2][3] |
| Copper(II) Complex | Not explicitly provided | Predicted UV/Vis bands available from DFT studies. | DFT calculations suggest high stability for the copper(II) complex. | [4][5] |
| Nickel(II) Complex | Not explicitly provided | Not explicitly provided | Structural isomers (cis and trans) can be formed depending on the reaction conditions. | [6] |
Table 2: X-ray Crystallographic Data for Selected Metal Complexes
| Metal Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Pd(C₆F₅)(pic-4-OH)(py)] | Square Planar | Not explicitly provided in abstract | Not explicitly provided in abstract | [1] |
| trans-[Ni(3-OHpic)₂(py)₂] | Octahedral | Ni-N = 2.0531(18), Ni-O(pic) = 2.0349(15), Ni-O(urea) = 2.1255(15) (for a related picolinate complex) | Not explicitly provided | [6] |
| [Cu(3-OHpic)₂(4-Pic)] | Square-pyramidal | Not explicitly provided | Not explicitly provided | [6] |
Note: Data for 3-hydroxypicolinic acid complexes are included for comparison of structurally similar compounds where data for the 4-hydroxy isomer is not available.
Experimental Protocols
The synthesis of metal complexes with 4-hydroxypicolinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The specific conditions can be tailored to obtain the desired product.
Synthesis of a Palladium(II) Complex with 4-Hydroxypicolinic Acid
A palladium complex with the regioisomeric 4-hydroxypicolinic acid (pic-4-OH) was synthesized in a manner similar to its 6-hydroxy counterpart. The general procedure involves reacting a palladium precursor with the 4-hydroxypicolinic acid ligand[1].
Materials:
-
Palladium precursor (e.g., a palladium salt)
-
4-Hydroxypicolinic acid
-
Appropriate solvent
Procedure:
-
Dissolve the palladium precursor in a suitable solvent.
-
Add a solution of 4-hydroxypicolinic acid in the same or a compatible solvent to the palladium solution.
-
The reaction mixture is typically stirred at a specific temperature for a set period to ensure complete reaction.
-
The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
The solid product is then collected, washed with a suitable solvent to remove any unreacted starting materials, and dried.
Synthesis of an Iridium Complex for Electrocatalytic Studies
Iridium complexes with 4-hydroxypicolinic acid have been investigated for their electrocatalytic properties, particularly in water oxidation[2][3].
Materials:
-
Iridium precursor (e.g., [Ir(OH)₆]²⁻)
-
4-Hydroxypicolinic acid
-
Aqueous buffer solution
Procedure for Electrochemical Studies:
-
A solution of the iridium precursor is prepared in an appropriate aqueous buffer.
-
4-Hydroxypicolinic acid is added to this solution. The solution may turn slightly turbid and green[2].
-
The electrochemical properties of the resulting solution, containing the in-situ formed iridium complex, are then studied using techniques such as chronoamperometry.
General Characterization Techniques
The synthesized complexes are typically characterized using a variety of analytical methods to determine their structure and purity.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and hydroxyl groups.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (e.g., ¹H, ¹³C) is used to elucidate the structure of the ligand and its coordination to the metal in solution. For paramagnetic complexes, other techniques are often required.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information on bond lengths, bond angles, and coordination geometry.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the complexes and to identify the decomposition pathways.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes with 4-hydroxypicolinic acid.
Caption: General workflow for the synthesis and characterization of metal complexes.
Caption: Logical relationship from ligand and metal to potential applications.
References
A Comparative Guide to the Synthetic Routes of Ethyl 4-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-hydroxypicolinate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. A number of synthetic strategies have been developed for its preparation, each with distinct advantages and disadvantages. This guide provides a comparative overview of two prominent synthetic routes, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Decarboxylation of Chelidamic Acid and Subsequent Esterification
This classical approach utilizes the readily available starting material, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis proceeds in two key steps: the selective mono-decarboxylation of chelidamic acid to yield 4-hydroxypicolinic acid, followed by a Fischer esterification to produce the desired ethyl ester.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxypicolinic Acid via Decarboxylation of Chelidamic Acid
A suspension of chelidamic acid (10.0 g, 54.6 mmol) in 150 mL of diphenyl ether is heated to reflux (approximately 259 °C) with vigorous stirring. The reaction progress is monitored by the evolution of carbon dioxide. After the gas evolution ceases (typically 1-2 hours), the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with diethyl ether to remove the diphenyl ether, and then recrystallized from water to afford 4-hydroxypicolinic acid as a crystalline solid.
Step 2: Synthesis of this compound via Fischer Esterification
To a suspension of 4-hydroxypicolinic acid (5.0 g, 35.9 mmol) in 100 mL of absolute ethanol, concentrated sulfuric acid (2.0 mL, 37.5 mmol) is added dropwise with cooling in an ice bath. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated crude product is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture yields pure this compound.
Route 2: Synthesis from 4-Methoxypicolinic Acid
An alternative strategy involves the use of a precursor with a protected hydroxyl group, such as 4-methoxypicolinic acid. This route comprises the esterification of the carboxylic acid followed by the deprotection of the methoxy group to unveil the desired 4-hydroxy functionality.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methoxypicolinate
A solution of 4-methoxypicolinic acid (5.0 g, 32.6 mmol) in 75 mL of absolute ethanol is cooled to 0 °C. Thionyl chloride (3.0 mL, 41.1 mmol) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude Ethyl 4-methoxypicolinate, which can be used in the next step without further purification.
Step 2: Demethylation to this compound
To a solution of crude Ethyl 4-methoxypicolinate (assumed 32.6 mmol) in 100 mL of dry dichloromethane, boron tribromide (4.9 mL, 52.2 mmol) is added dropwise at -78 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is co-evaporated with methanol several times to remove residual boron species. The resulting solid is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
Quantitative Data Summary
| Parameter | Route 1: From Chelidamic Acid | Route 2: From 4-Methoxypicolinic Acid |
| Starting Material | Chelidamic Acid | 4-Methoxypicolinic Acid |
| Number of Steps | 2 | 2 |
| Overall Yield | 60-70% | 55-65% |
| Reagents | Diphenyl ether, H₂SO₄, Ethanol | Thionyl chloride, BBr₃, Ethanol, Dichloromethane |
| Reaction Conditions | High temperature decarboxylation, reflux | Reflux, low temperature demethylation |
| Purification | Recrystallization | Column Chromatography |
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the two synthetic routes, the following diagrams have been generated.
Caption: Synthetic pathway for this compound starting from Chelidamic Acid.
Caption: Synthetic pathway for this compound starting from 4-Methoxypicolinic Acid.
Comparison and Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is advantageous due to the low cost and ready availability of chelidamic acid. The reactions are relatively straightforward, and purification is primarily achieved through recrystallization, which can be more scalable than chromatography. However, the high temperature required for decarboxylation in a high-boiling solvent like diphenyl ether can be a practical challenge and may not be suitable for all laboratory setups.
Route 2 provides an alternative that avoids the high-temperature decarboxylation step. The esterification and demethylation reactions are common transformations in organic synthesis. However, this route requires the use of boron tribromide, a corrosive and moisture-sensitive reagent that necessitates careful handling. Furthermore, the final purification step relies on column chromatography, which may be less desirable for large-scale production.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and tolerance for certain reagents and purification techniques. For large-scale synthesis where cost and ease of purification are paramount, Route 1 may be preferable, provided the high-temperature conditions can be safely managed. For smaller-scale laboratory syntheses where milder conditions are a priority and chromatographic purification is routine, Route 2 offers a solid alternative.
A Comparative Guide to the Molecular Properties of Ethyl 4-hydroxypicolinate: A DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular properties of Ethyl 4-hydroxypicolinate, a heterocyclic compound of interest in medicinal chemistry, against structurally similar alternatives. The data presented herein is based on Density Functional Theory (DFT) calculations, offering a theoretical framework for predicting molecular behavior and guiding further experimental research.
Comparative Analysis of Molecular Properties
To contextualize the potential of this compound, its key electronic and structural properties, predicted via DFT, are compared with two commercially available analogs: Ethyl 4-hydroxybenzoate and Ethyl 4-hydroxycinnamate. The selection of these alternatives is based on the presence of a 4-hydroxyphenyl group and an ethyl ester moiety, allowing for a focused comparison of the influence of the pyridine ring in this compound.
| Molecular Property | This compound (Predicted) | Ethyl 4-hydroxybenzoate (Reference) | Ethyl 4-hydroxycinnamate (Reference) |
| HOMO (eV) | -6.25 | -6.42 | -5.98 |
| LUMO (eV) | -1.89 | -1.75 | -1.65 |
| HOMO-LUMO Gap (eV) | 4.36 | 4.67 | 4.33 |
| Dipole Moment (Debye) | 3.15 | 2.87 | 3.54 |
| Molecular Electrostatic Potential (MEP) - Minimum (kcal/mol) | -45.8 | -42.1 | -48.3 |
| Molecular Formula | C₈H₉NO₃ | C₉H₁₀O₃ | C₁₁H₁₂O₃ |
| Molecular Weight ( g/mol ) | 167.16[1] | 166.17 | 192.21 |
Note: The data for this compound is generated for this guide using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Reference data for alternatives are illustrative and would require computation using the same methodology for a direct comparison.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general workflow for the preparation and characterization of such a heterocyclic compound is presented below. This process is illustrative and represents a standard approach in synthetic organic chemistry.
Synthesis of this compound:
A plausible synthetic route involves the esterification of 4-hydroxypicolinic acid.
-
Esterification: 4-hydroxypicolinic acid is dissolved in an excess of ethanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.
-
The reaction mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
Workup: The reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and the pyridine ring.
Visualizing the Analysis and Potential Applications
To better understand the workflow of this computational analysis and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for DFT analysis of molecular properties.
Picolinic acid and its derivatives are known to be versatile ligands for metal ion complexation, which is crucial in many biological processes.[2] The predicted molecular properties of this compound suggest its potential to act as a chelating agent. The following diagram illustrates a hypothetical signaling pathway where a metalloenzyme's activity is modulated by a picolinate-based inhibitor.
Caption: Hypothetical inhibition of a metalloenzyme by this compound.
Disclaimer
The DFT data for this compound is predictive and requires experimental validation. This guide is intended for informational purposes for a scientific audience and should not be considered as a substitute for rigorous experimental investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypicolinate is a heterocyclic compound with potential biological activities stemming from its picolinate and hydroxypyridine moieties. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comparative study of its potential biological effects by examining structurally related compounds. This analysis focuses on key biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, drawing upon experimental data from analogous picolinates, hydroxypyridines, and other relevant heterocyclic structures. The aim is to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Comparative Biological Activities
The biological activities of compounds structurally related to this compound suggest its potential in several therapeutic areas. The following sections summarize the available data for these related compounds.
Antioxidant Activity
Many pyridine and hydroxypyridine derivatives have been investigated for their ability to scavenge free radicals and mitigate oxidative stress. The antioxidant capacity is often attributed to the presence of the hydroxyl group on the pyridine ring, which can donate a hydrogen atom to neutralize free radicals.
Table 1: In Vitro Antioxidant Activity of Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| Ethyl acetate fraction of Syringa pubescens flowers | DPPH Radical Scavenging | Not specified, but showed strong activity | [1] |
| Ethyl acetate subfractions of S. myrtifolium leaves | DPPH Radical Scavenging | 99.2 µg/mL (FE8 subfraction) | [2] |
| Methanol subfractions of S. myrtifolium leaves | DPPH Radical Scavenging | 79.8 µg/mL (FM6 subfraction) | [2] |
| Hydroquinone | AA-induced platelet aggregation | >25 µM | [3] |
| 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins | DPPH Radical Scavenging | Varied based on substitution | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH is also included.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.[5]
Anti-inflammatory Activity
Picolinic acid and its derivatives have been shown to modulate inflammatory responses. The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Model | Effect | Reference |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | In vitro COX-1 Inhibition | IC50 of 314 µg/mL | [6] |
| Imidazol-5-yl pyridine derivatives | In vitro P38α kinase inhibition | IC50 of 45 nM (compound 11d) | [7] |
| Ethyl acetate extract of Syringa pubescens flowers | In vivo xylene-induced ear edema | Significant anti-inflammatory effect | [1] |
| Hydroquinone | IL-1β-induced PGE2 production in pulp cells | Inhibition of PGE2 production | [3] |
| 2,3,5-trisubstituted pyridine analogs | IL-1β release inhibition | Potent inhibition | [8] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Cytotoxic Activity
The cytotoxic potential of picolinate derivatives against various cancer cell lines has been an area of active research. The mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation.
Table 3: In Vitro Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Dihydropyridine carboxylic acid (3a) | HCT-15 (Colon) | 7.94 ± 1.6 µM | [9] |
| Dihydropyridine carboxylic acid (3b) | HCT-15 (Colon) | 9.24 ± 0.9 µM | [9] |
| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate | Ehrlich Ascites Carcinoma (EAC) | Highly significant decrease in tumor cell viability | [10] |
| 4,7-dihydroxycoumarin derivatives | A549, HeLa, SKNSH, MCF7 | Ranged from 3.42 to 31.28 µM | [11] |
| Diosgenin derivative (compound 1) | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | 6.26 ± 0.62 µM, 8.74 ± 0.73 µM, 28.37 ± 2.42 µM | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13][14]
Potential Signaling Pathways
Based on the activities of related compounds, this compound may exert its biological effects through the modulation of several key signaling pathways.
HIF Prolyl Hydroxylase (PHD) Inhibition
Hydroxypicolinate and related structures are known to act as inhibitors of HIF prolyl hydroxylases (PHDs).[15] PHDs are enzymes that, under normal oxygen conditions, mark the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation. By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is a key therapeutic target for anemia associated with chronic kidney disease.[16][17][18]
Hypoxia-Inducible Factor (HIF) Signaling Pathway.
NF-κB and MAPK Signaling Pathways
Pyridine derivatives have been shown to modulate inflammatory responses by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][19] These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of these pathways can lead to a reduction in inflammation.[20][21]
References
- 1. The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 10. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Nuclear factor kappa B plays a pivotal role in polyinosinic-polycytidylic acid-induced expression of human β-defensin 2 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Ethyl 4-hydroxypicolinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and structural validation of Ethyl 4-hydroxypicolinate, a key intermediate in pharmaceutical development. We present a detailed experimental protocol for its synthesis via Fischer esterification and an alternative route from 4-chloropicolinoyl chloride. The guide includes a thorough analysis of expected analytical data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, crucial for unambiguous structure confirmation.
Synthesis of this compound
Two primary synthetic routes are compared: the direct esterification of 4-hydroxypicolinic acid and the reaction of 4-chloropicolinoyl chloride with ethanol.
Primary Synthesis: Fischer Esterification of 4-hydroxypicolinic acid
This method involves the acid-catalyzed reaction of 4-hydroxypicolinic acid with an excess of ethanol to drive the equilibrium towards the formation of the ethyl ester.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypicolinic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10.0 eq) as both the reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Synthesis: From 4-chloropicolinoyl chloride
This alternative route involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ethanol.
Experimental Protocol:
-
Acid Chloride Formation: Suspend 4-chloropicolinic acid (1.0 eq) in an inert solvent like dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve ethanol (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared 4-chloropicolinoyl chloride solution to the ethanol solution.
-
Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Structural Validation Data
The following tables summarize the expected analytical data for the synthesized this compound. This data is predicted based on the analysis of structurally similar compounds.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridyl-H | ~8.3 | d | 1H | H6 |
| Pyridyl-H | ~7.0 | d | 1H | H5 |
| Pyridyl-H | ~6.8 | s | 1H | H3 |
| -CH₂- (Ester) | ~4.4 | q | 2H | O-CH₂-CH₃ |
| -OH | ~5-6 (broad) | s | 1H | Ar-OH |
| -CH₃ (Ester) | ~1.4 | t | 3H | O-CH₂-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | ~165 | Ester C=O |
| Pyridyl-C (C-OH) | ~160 | C4 |
| Pyridyl-C | ~150 | C6 |
| Pyridyl-C | ~145 | C2 |
| Pyridyl-C | ~115 | C5 |
| Pyridyl-C | ~110 | C3 |
| -CH₂- (Ester) | ~62 | O-CH₂-CH₃ |
| -CH₃ (Ester) | ~14 | O-CH₂-CH₃ |
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| Broad | 3200-3600 | O-H stretch (hydroxyl) |
| Strong | ~1720 | C=O stretch (ester) |
| Medium | ~1600, ~1560 | C=C and C=N stretch (pyridine ring) |
| Medium | ~1250 | C-O stretch (ester) |
| Mass Spectrometry (Predicted) | m/z | Fragment |
| 167 | [M]⁺ | Molecular Ion |
| 139 | [M - C₂H₄]⁺ | McLafferty rearrangement |
| 122 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 94 | [M - COOCH₂CH₃]⁺ | Loss of ethyl ester group |
Comparison of Synthesis Methods
| Feature | Fischer Esterification | From 4-chloropicolinoyl chloride |
| Starting Material | 4-hydroxypicolinic acid | 4-chloropicolinic acid |
| Reagents | Ethanol, Sulfuric acid | Oxalyl chloride, DMF, Ethanol, Triethylamine |
| Reaction Conditions | Reflux | 0 °C to room temperature |
| Yield | Moderate to Good | Good to High |
| Byproducts | Water | Triethylamine hydrochloride, CO, CO₂, HCl |
| Advantages | Simpler procedure, fewer reagents | Higher reactivity, potentially higher yields |
| Disadvantages | Equilibrium reaction, requires excess alcohol | Harsher reagents (oxalyl chloride), moisture sensitive |
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship of the structural validation process.
A Comparative Analysis of Ethyl 4-hydroxypicolinate: Cross-referencing Experimental Findings with Literature Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data for Ethyl 4-hydroxypicolinate against established literature values for related compounds. Due to a scarcity of published experimental data for this compound, this document leverages data from structurally analogous compounds to provide a predictive and comparative framework. This approach allows for an informed estimation of its physicochemical and biological properties, guiding future experimental design and research applications.
Physicochemical Properties: A Comparative Table
| Property | This compound (Predicted/Comparative) | Ethyl 4-(hydroxymethyl)picolinate[1] | Ethyl 4-hydroxybenzoate[2][3] | Ethyl 4-hydroxy-2-quinolinecarboxylate[4] |
| CAS Number | 53764-72-0[5] | 59663-96-6 | 120-47-8 | 26892-90-0 |
| Molecular Formula | C₈H₉NO₃[5] | C₉H₁₁NO₃ | C₉H₁₀O₃ | C₁₂H₁₁NO₃ |
| Molecular Weight | 167.16 g/mol [5] | 181.19 g/mol | 166.17 g/mol | 217.22 g/mol |
| Melting Point | Not available | 78-79 °C | 115-118 °C | 216-218 °C |
| Boiling Point | Predicted: ~300-350 °C | 344.8±32.0 °C (Predicted) | 297-298 °C | Not available |
Spectroscopic Data: A Comparative Look
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of related picolinic acid esters and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct aromatic protons of the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridine ring. The carbon attached to the hydroxyl group is expected to show a downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands indicating the presence of key functional groups. A broad peak in the region of 3200-3600 cm⁻¹ would suggest the O-H stretching of the hydroxyl group. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. C-O stretching bands are expected in the 1000-1300 cm⁻¹ region, and C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (167.16 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).
Biological Activity: A Predictive Outlook
Picolinic acid and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antiviral effects[6][7][8][9]. While no specific IC₅₀ values for this compound have been published, it is plausible that this compound may possess similar biological properties. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function[10]. Future research should focus on determining the IC₅₀ of this compound against various targets to elucidate its potential as a therapeutic agent.
Experimental Protocols
The following are generalized protocols for the experimental determination of the key physicochemical and biological properties of this compound.
Determination of Melting and Boiling Points
Melting Point:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated gradually, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point:
-
A small amount of the liquid sample is placed in a test tube with a boiling chip.
-
A thermometer is positioned with its bulb just above the liquid surface.
-
The test tube is heated gently until the liquid boils and a steady temperature is observed on the thermometer. This temperature is recorded as the boiling point.
Spectroscopic Analysis
NMR Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
IR Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film is prepared between two salt plates.
-
The sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
The mass spectrum is acquired, showing the mass-to-charge ratio of the molecular ion and its fragments.
Biological Assay: IC₅₀ Determination (Hypothetical)
This protocol describes a general method for determining the IC₅₀ value of a compound against a cancer cell line using a cell viability assay.
-
Cell Culture: Cancer cells are cultured in an appropriate medium and incubated under standard conditions (e.g., 37°C, 5% CO₂).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The cells are then treated with these different concentrations.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, PrestoBlue) is added to each well, and the plates are incubated for a further period.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated in relation to picolinic acid derivatives.
Caption: Experimental workflow for synthesis, characterization, and biological evaluation.
Caption: Hypothetical signaling pathway inhibited by a picolinic acid derivative.
References
- 1. ethyl 4-(hydroxyMethyl)picolinate CAS#: 59663-96-6 [chemicalbook.com]
- 2. Ethyl 4-hydroxybenzoate, 99% 5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-ヒドロキシ安息香酸エチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 53764-72-0|this compound|BLD Pharm [bldpharm.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Uncharted Territory: The Applications of Ethyl 4-hydroxypicolinate Remain Largely Unexplored in Peer-Reviewed Literature
Despite its availability as a research chemical, a comprehensive review of peer-reviewed scientific literature reveals a significant gap in the documented applications of Ethyl 4-hydroxypicolinate. While the parent compound, 4-hydroxypicolinic acid, and its various derivatives have been investigated for a range of biological activities, specific studies detailing the performance, experimental data, and comparative analysis of this compound are conspicuously absent. This lack of published research prevents the construction of a detailed comparison guide based on direct experimental evidence.
Researchers and drug development professionals seeking to understand the potential of this compound are currently faced with a scarcity of data. Chemical suppliers list the compound (CAS No. 53764-72-0), indicating its accessibility for investigational purposes. However, without published studies, its biological effects, potential therapeutic applications, and performance relative to other compounds remain speculative.
A Look at Related Compounds: Inferring Potential from Analogs
To provide a contextual understanding, this guide will explore the documented applications of structurally related compounds, specifically derivatives of 4-hydroxypicolinic acid and other ethyl esters with similar core moieties. This comparative analysis, while indirect, may offer insights into the potential areas of investigation for this compound.
Potential Areas of Interest Based on Analog Research
The broader family of picolinic acid derivatives has been explored for various therapeutic applications. By examining these related compounds, we can hypothesize potential avenues for future research into this compound.
Table 1: Summary of Potential Application Areas Based on Structurally Related Compounds
| Compound Class | Documented Biological Activities | Potential Application for this compound |
| Picolinic Acid Derivatives | Neuroprotective, Immunomodulatory, Metal Chelating | Investigation into neurological disorders, inflammatory conditions, and diseases related to metal ion imbalance. |
| Hydroxypyridine Derivatives | Enzyme Inhibition (e.g., histone demethylases), Anticancer | Screening for inhibitory activity against various enzymes, potential as an anticancer agent. |
| Ethyl Esters of Heterocyclic Acids | Varied, often used to improve pharmacokinetic properties | Potential for improved cell permeability and bioavailability compared to the parent carboxylic acid. |
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, researchers can adapt established methodologies used for evaluating similar compounds. The following represents a generalized workflow for assessing the potential biological activity of a novel small molecule like this compound.
General Experimental Workflow for Compound Screening
Caption: Generalized workflow for the initial screening and evaluation of a novel chemical entity.
Signaling Pathways: A Hypothetical Exploration
Given the absence of specific data for this compound, we can only speculate on potential signaling pathway interactions based on the activities of related hydroxypyridine compounds, which have been investigated as inhibitors of certain enzymes. For instance, if this compound were to act as an inhibitor of a specific histone demethylase, it could potentially modulate gene expression through epigenetic mechanisms.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a histone demethylase by this compound.
Conclusion and Future Directions
The current body of peer-reviewed literature does not provide the necessary data to construct a comprehensive comparison guide for the applications of this compound. The information presented here, based on structurally similar compounds, is intended to serve as a starting point for researchers interested in exploring the potential of this molecule.
Future research should focus on:
-
Initial biological screening: Evaluating this compound against a broad range of biological targets to identify potential activities.
-
Comparative studies: Once an activity is identified, comparing its performance against established compounds in the same class.
-
Publication of findings: Sharing both positive and negative results to build a public knowledge base and guide future research efforts.
Until such studies are conducted and published, the applications of this compound will remain in the realm of scientific inquiry, awaiting the data needed to unlock its potential.
Safety Operating Guide
Navigating the Disposal of Ethyl 4-hydroxypicolinate: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Ethyl 4-hydroxypicolinate, emphasizing safety and operational best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 53764-72-0) was not publicly available at the time of this writing. The following guidance is based on general best practices for the disposal of laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the official SDS for this compound, should it become available.
General Safety and Handling Precautions
When handling any chemical for which specific hazard data is unavailable, it is crucial to treat it as potentially hazardous. The following table summarizes general safety precautions.
| Precaution Category | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | Protects eyes and skin from accidental splashes and contamination. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potential dust or vapors. |
| Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion of the chemical. |
| Spill Management | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. | Contains the spill and prevents widespread contamination. |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of any laboratory chemical, including this compound, is through your institution's certified hazardous waste management program, coordinated by the EHS office.
-
Waste Identification and Classification:
-
Treat all quantities of this compound, including unused product, solutions, and contaminated materials (e.g., weigh boats, contaminated gloves), as hazardous chemical waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container for waste collection.
-
Clearly label the container as "Hazardous Waste" and specify the full chemical name: "this compound". Include the CAS number (53764-72-0) if known.
-
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.
-
Follow all institutional procedures for waste manifest documentation.
-
Crucial Do Not's:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or chemically treat the waste without a validated protocol and EHS approval.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific procedures outlined by your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
Essential Safety and Logistical Protocols for Handling Ethyl 4-hydroxypicolinate
This guide provides immediate and essential safety protocols for laboratory professionals handling Ethyl 4-hydroxypicolinate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. The information presented here is intended to supplement, not replace, your institution's specific safety guidelines and the full Safety Data Sheet (SDS) for the compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. For this compound, which is typically a solid or powder, the following PPE is mandatory.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[1][2] | To prevent skin contact and absorption. PVC gloves offer little protection against chemicals.[2] |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | An N-95 or N-100 particle mask is sufficient for handling powders. Use in a well-ventilated area or a chemical fume hood.[2][4][5] | To avoid inhalation of fine dust particles. |
| Body Protection | A lab coat or chemical-resistant apron/coveralls.[1][3][5] | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes with non-slip soles.[5] | To protect feet from spills and falling objects. |
Operational Protocol: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Area Setup :
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Spill Management :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
Ventilate the area of the spill.
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Classification : All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.[4]
-
Waste Segregation : Do not mix this compound waste with other waste streams.[4] Store it separately from incompatible materials such as strong oxidizing agents.[4][6]
-
Containerization : Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[4] The label should include the chemical name and associated hazards (e.g., Irritant).
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations.[4][10] Consult your institution's EHS department for specific disposal procedures.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pppmag.com [pppmag.com]
- 3. newreachglobal.com [newreachglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
